Cdk9-IN-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,8-dihydroxy-2-phenyl-7-phenylmethoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O5/c23-16-11-18(15-9-5-2-6-10-15)27-22-20(16)17(24)12-19(21(22)25)26-13-14-7-3-1-4-8-14/h1-12,24-25H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHAZMRRNANBMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=C(C(=C2)O)C(=O)C=C(O3)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cdk9-IN-10: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and synthesis of Cdk9-IN-10, a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This compound serves as a crucial ligand for the development of Proteolysis Targeting Chimeras (PROTACs), specifically as a component of the CDK9 degrader-2 (HY-112811). This document details the scientific background, discovery, synthesis, and biological evaluation of this compound, presenting quantitative data in structured tables, and providing detailed experimental protocols. Visualizations of key pathways and workflows are included to facilitate a comprehensive understanding of this significant molecule in cancer research and drug development.
Introduction to CDK9 as a Therapeutic Target
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcription elongation. It is the catalytic subunit of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, leading to productive transcription. Dysregulation of CDK9 activity is implicated in various cancers, making it an attractive target for therapeutic intervention. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and cell cycle regulators, ultimately inducing apoptosis in cancer cells.
Discovery of this compound
This compound was identified as a potent CDK9 inhibitor based on the natural product wogonin. Wogonin, a flavonoid isolated from Scutellaria baicalensis, was found to be a selective inhibitor of CDK9[1][2]. The discovery of this compound is detailed in the work by Bian J, et al. (2018), where a series of wogonin-based molecules were synthesized to serve as CDK9 ligands for the creation of PROTACs[3][4][5][6][7]. Although not explicitly named "this compound" in the publication, the described wogonin derivative with an alkyne group for "click chemistry" corresponds to the structure of this compound. This molecule was subsequently used to synthesize the PROTAC CDK9 degrader-2[7].
Signaling Pathway of CDK9
The following diagram illustrates the central role of CDK9 in transcription regulation.
References
- 1. Wogonin and related natural flavones are inhibitors of CDK9 that induce apoptosis in cancer cells by transcriptional suppression of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wogonin and related natural flavones are inhibitors of CDK9 that induce apoptosis in cancer cells by transcriptional suppression of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Wogonin-based PROTACs against CDK9 and capable of achieving antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Cdk9-IN-10 role in P-TEFb regulation
An In-Depth Technical Guide on the Role of Cdk9-IN-10 in P-TEFb Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of this compound in the regulation of the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb, a heterodimer of Cyclin-Dependent Kinase 9 (Cdk9) and a cyclin partner (predominantly Cyclin T1), is a master regulator of transcriptional elongation. Its dysregulation is implicated in various diseases, including cancer and HIV infection, making it a critical target for therapeutic intervention. This compound is a potent inhibitor of Cdk9 and serves as the targeting ligand for the PROTAC (Proteolysis Targeting Chimera) degrader, PROTAC Cdk9 degrader-2. This guide will delve into the mechanism of P-TEFb regulation, the role of Cdk9 inhibitors, the specific context of this compound, quantitative data for representative Cdk9 inhibitors, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to P-TEFb and Cdk9
The regulation of gene expression is a fundamental cellular process, with transcriptional elongation being a key control point. After initiation, RNA Polymerase II (Pol II) often pauses at promoter-proximal regions, a state that is relieved by the action of P-TEFb[1][2][3]. The catalytic subunit of P-TEFb, Cdk9, phosphorylates the C-terminal domain (CTD) of Pol II at serine 2 residues, as well as negative elongation factors such as DSIF (DRB-Sensitivity Inducing Factor) and NELF (Negative Elongation Factor)[3]. This phosphorylation cascade promotes the transition from abortive to productive elongation, leading to the synthesis of full-length mRNA transcripts[1][3].
The activity of P-TEFb is tightly regulated within the cell. A significant portion of P-TEFb is sequestered in an inactive state within the 7SK snRNP complex, which also contains 7SK small nuclear RNA, HEXIM1/2, LARP7, and MePCE[1][3]. Various cellular signals, including stress and signaling pathways like the MEK1-ERK pathway, can trigger the release of active P-TEFb from this complex, making it available to regulate transcription[1][2][4]. Given its central role in transcription, the dysregulation of Cdk9 activity is associated with several pathologies. In many cancers, transcriptional addiction to short-lived anti-apoptotic proteins like Mcl-1 and the oncoprotein MYC makes cancer cells particularly vulnerable to Cdk9 inhibition[5]. Additionally, the HIV-1 Tat protein hijacks P-TEFb to promote the transcription of the viral genome[1]. These links have established Cdk9 as a promising therapeutic target.
This compound: A Ligand for Targeted Cdk9 Degradation
This compound is a potent inhibitor of Cdk9. It is a derivative of the natural product Wogonin, which has been identified as a selective Cdk9 inhibitor[6][7]. The primary application of this compound in recent research is as the Cdk9-binding ligand in the development of PROTACs[6][7].
Chemical Information for this compound:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 3542-63-0 |
| Molecular Formula | C₂₂H₁₆O₅ |
| Molecular Weight | 360.36 g/mol |
| Appearance | Yellow to brown solid |
| Application | Ligand for PROTAC Cdk9 degrader-2 |
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand that binds to the target protein (in this case, this compound for Cdk9), a ligand for an E3 ubiquitin ligase (such as pomalidomide for Cereblon), and a linker connecting the two. By bringing Cdk9 into proximity with an E3 ligase, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of Cdk9.
The PROTAC derived from this compound, known as PROTAC Cdk9 degrader-2 (also referred to as compound 11c in some literature), has been shown to selectively degrade Cdk9 in a concentration-dependent manner[6][7]. This degradation is dependent on both the proteasome and the E3 ligase Cereblon[6][7].
Quantitative Data for Representative Cdk9 Inhibitors
| Inhibitor | Cdk9/CycT1 IC50 (nM) | Selectivity Notes | Reference |
| LDC000067 | 44 | >55-fold selective for Cdk9 over Cdk2, Cdk1, Cdk4, Cdk6, and Cdk7. | [8] |
| NVP-2 | 0.514 | Highly selective, with >1000-fold selectivity over many other kinases. Also inhibits Cdk10. | [9] |
| AT7519 | 10-210 | Multi-Cdk inhibitor, also targeting Cdk1, Cdk2, Cdk4, and Cdk6. | [10] |
| AZD4573 | <4 | Highly selective with fast-off binding kinetics. | [3] |
| BAY-1251152 | 4 | >50-fold selective over other CDKs. | [3] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the central role of P-TEFb in transcriptional elongation and the mechanism of its inhibition by a Cdk9 inhibitor.
Caption: P-TEFb signaling and Cdk9 inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Cdk9 inhibitors.
In Vitro Cdk9 Kinase Assay (FRET-based)
This assay measures the direct inhibitory effect of a compound on the kinase activity of Cdk9.
Materials:
-
Recombinant human Cdk9/CycT1 enzyme
-
ULight™-labeled peptide substrate (e.g., ULight-MBP)
-
LanthaScreen® Eu-anti-phospho-substrate antibody
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the Cdk9/CycT1 enzyme and the ULight™-peptide substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for Cdk9.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Stop the reaction by adding EDTA.
-
Add the Eu-anti-phospho-substrate antibody to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm and 665 nm.
-
Calculate the emission ratio (665 nm / 615 nm). The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay for Cdk9 Inhibition (Western Blot)
This assay assesses the effect of a Cdk9 inhibitor on the phosphorylation of its downstream targets in a cellular context.
Materials:
-
Human cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-phospho-Pol II CTD (Ser2), anti-total Pol II, anti-Mcl-1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Cdk9 inhibitor or DMSO for a specified time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the dose-dependent effect of the inhibitor on target phosphorylation and protein levels.
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and characterization of a novel Cdk9 inhibitor.
Caption: Cdk9 inhibitor discovery workflow.
Conclusion
This compound represents a key chemical tool in the study of P-TEFb regulation, particularly in the context of targeted protein degradation. While direct and extensive quantitative data on this compound as a standalone inhibitor is limited in publicly accessible literature, its role as a potent Cdk9 ligand is well-established through its use in the PROTAC Cdk9 degrader-2. The principles of Cdk9 inhibition and the methodologies outlined in this guide provide a robust framework for researchers to evaluate this compound and other novel Cdk9 inhibitors. The continued development of selective and potent Cdk9 inhibitors and degraders holds significant promise for the treatment of transcriptionally addicted cancers and other diseases driven by P-TEFb dysregulation.
References
- 1. P-TEFb: The master regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Up-Regulation of P-TEFb by the MEK1-Extracellular Signal-Regulated Kinase Signaling Pathway Contributes to Stimulated Transcription Elongation of Immediate Early Genes in Neuroendocrine Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-TEFb - Wikipedia [en.wikipedia.org]
- 4. [PDF] Up-Regulation of P-TEFb by the MEK1-Extracellular Signal-Regulated Kinase Signaling Pathway Contributes to Stimulated Transcription Elongation of Immediate Early Genes in Neuroendocrine Cells | Semantic Scholar [semanticscholar.org]
- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Wogonin-based PROTACs against CDK9 and capable of achieving antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cdk9-IN-10 and RNA Polymerase II Phosphorylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation, primarily through its role in the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain (CTD) of the large subunit of RNA polymerase II (RNAP II), an event essential for the transition from abortive to productive transcription. This phosphorylation, particularly at the Serine 2 position of the CTD heptapeptide repeat, facilitates the release of promoter-proximally paused RNAP II, a key rate-limiting step in the expression of many genes, including proto-oncogenes and anti-apoptotic factors. Consequently, CDK9 has emerged as a compelling therapeutic target in oncology and other diseases characterized by transcriptional dysregulation. This technical guide provides a comprehensive overview of the inhibition of CDK9-mediated RNAP II phosphorylation, with a focus on the underlying molecular mechanisms, experimental methodologies for characterization, and the therapeutic rationale. While specific data for the inhibitor Cdk9-IN-10 is limited in publicly accessible literature, this guide will utilize data from well-characterized, highly selective CDK9 inhibitors such as AZD4573 and NVP-2 as illustrative examples of this class of molecules. This compound is recognized as a potent CDK9 inhibitor and serves as a ligand for the PROTAC (PROteolysis TArgeting Chimera) CDK9 degrader-2, highlighting its significance in the development of novel therapeutic modalities.
Introduction: The Role of CDK9 in Transcriptional Regulation
Transcription of protein-coding genes by RNA polymerase II is a tightly regulated process. A key control point is the transition from transcription initiation to productive elongation. After initiating transcription, RNAP II often pauses a short distance downstream from the promoter, a state stabilized by the DRB sensitivity-inducing factor (DSIF) and the negative elongation factor (NELF).[1][2] The release of this paused polymerase is triggered by the P-TEFb complex, which consists of the catalytic subunit CDK9 and a cyclin partner (most commonly Cyclin T1).[3]
P-TEFb phosphorylates several substrates to promote transcriptional elongation. The most critical of these is the C-terminal domain (CTD) of the largest subunit of RNAP II, RPB1. The CTD consists of multiple repeats of the heptapeptide consensus sequence YSPTSPS.[4] CDK9, as part of P-TEFb, primarily phosphorylates Serine 2 (Ser2) of this repeat.[5] This phosphorylation event serves as a scaffold for the recruitment of various elongation and RNA processing factors, thereby ensuring efficient mRNA synthesis.[5] Given its central role in regulating the expression of short-lived anti-apoptotic proteins like Mcl-1 and proto-oncogenes such as MYC, inhibition of CDK9 presents a promising strategy for cancer therapy.[6]
This compound and Other Selective CDK9 Inhibitors
While detailed biochemical and cellular characterization data for this compound are not widely available, it is classified as a potent CDK9 inhibitor. Its primary documented application is as the CDK9-binding ligand in the development of PROTAC-based CDK9 degraders.[7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[8]
To illustrate the properties of selective CDK9 inhibitors, this guide presents data from two well-studied compounds: AZD4573 and NVP-2.
Data Presentation: Quantitative Analysis of Selective CDK9 Inhibitors
The following tables summarize the inhibitory potency and selectivity of AZD4573 and NVP-2.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| AZD4573 | CDK9 | < 4 | Biochemical (FRET) | [9][10] |
| CDK1 | >10-fold selective vs CDK9 | Biochemical (FRET) | [9] | |
| CDK2 | >10-fold selective vs CDK9 | Biochemical (FRET) | [9] | |
| CDK4 | >10-fold selective vs CDK9 | Biochemical (FRET) | [9] | |
| CDK6 | >10-fold selective vs CDK9 | Biochemical (FRET) | [9] | |
| CDK7 | >10-fold selective vs CDK9 | Biochemical (FRET) | [9] | |
| NVP-2 | CDK9/CycT | 0.514 | Biochemical | [11][12] |
| CDK1/CycB | 584 | Biochemical | [11] | |
| CDK2/CycA | 706 | Biochemical | [11] | |
| CDK16/CycY | 605 | Biochemical | [11] |
Table 1: In vitro potency and selectivity of representative CDK9 inhibitors.
| Inhibitor | Cell Line | Cellular Effect | EC50 / IC50 (nM) | Assay Type | Reference |
| AZD4573 | Hematological Cancer Cell Lines (median) | Caspase Activation (6h) | 30 | Cellular | [9] |
| Hematological Cancer Cell Lines (median) | Loss of Viability (24h) | 11 | Cellular | [9] | |
| MV4-11 (AML) | Caspase Activation | 13.7 | Cellular | [10] | |
| NVP-2 | MOLT4 | Proliferation Inhibition | 9 | Cellular | [12] |
Table 2: Cellular activity of representative CDK9 inhibitors.
Signaling Pathways and Experimental Workflows
The P-TEFb Signaling Pathway in Transcriptional Elongation
The diagram below illustrates the central role of the P-TEFb complex (CDK9/Cyclin T1) in overcoming transcriptional pausing and initiating productive elongation.
PROTAC-mediated Degradation of CDK9
This compound serves as the warhead for a PROTAC that targets CDK9 for degradation. The following diagram illustrates the general mechanism of PROTAC action.
Experimental Workflow for Characterizing CDK9 Inhibitors
The workflow below outlines the key experiments used to characterize the activity of CDK9 inhibitors.
References
- 1. Transcription elongation factors DSIF and NELF: promoter-proximal pausing and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSIF - Wikipedia [en.wikipedia.org]
- 3. P-TEFb - Wikipedia [en.wikipedia.org]
- 4. CDK9 and PP2A regulate RNA polymerase II transcription termination and coupled RNA maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The RNA polymerase II CTD coordinates transcription and RNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 7. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AZD4573 [openinnovation.astrazeneca.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
Cdk9-IN-10 as a Ligand for PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of Cdk9-IN-10 as a warhead for the development of Proteolysis Targeting Chimeras (PROTACs). As a potent and selective inhibitor of Cyclin-dependent kinase 9 (Cdk9), this compound serves as a critical component for directing the ubiquitin-proteasome system to induce the degradation of Cdk9, a high-value target in oncology. This document details the rationale, quantitative data from a representative Cdk9 PROTAC, key experimental protocols, and relevant biological pathways.
Introduction: Targeting Cdk9 via Degradation
Cyclin-dependent kinase 9 (Cdk9) is a key transcriptional regulator. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), Cdk9 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for releasing it from promoter-proximal pausing and enabling productive gene transcription.[1] In many cancers, this process is hijacked to drive the overexpression of oncogenes and anti-apoptotic proteins like MYC and Mcl-1, making Cdk9 a compelling therapeutic target.[2][3]
PROTAC technology offers an alternative to traditional kinase inhibition. Instead of merely blocking the active site, PROTACs are heterobifunctional molecules designed to eliminate the target protein entirely. They consist of a ligand for the target protein (a "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker. This tripartite assembly brings the target protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
This compound has been identified as a potent Cdk9 inhibitor and is utilized as a warhead for PROTACs, such as the research compound CDK9 degrader-2 (HY-112811).[4] While detailed peer-reviewed data on this specific PROTAC is limited, this guide will use a well-characterized Cdk9 degrader, CD-5 , derived from the selective inhibitor iCDK9 , as a representative example to illustrate the design, evaluation, and mechanism of action for this class of molecules.[5][6] The principles and methodologies described are directly applicable to the development and analysis of any PROTAC utilizing a this compound warhead.
Mechanism of Action and Biological Rationale
The core function of a Cdk9-targeting PROTAC is to induce the selective degradation of the Cdk9 protein. This process offers potential advantages over simple inhibition, including a more durable pharmacodynamic effect and the elimination of non-catalytic scaffolding functions of the target protein.
The Cdk9 signaling pathway is central to transcriptional control. By phosphorylating RNA Polymerase II, P-TEFb (Cdk9/Cyclin T1) overcomes transcriptional pausing, a critical rate-limiting step. In cancer, this allows for high-level expression of survival genes. Degrading Cdk9 effectively shuts down this pathway.
Quantitative Biological Evaluation (Representative Data)
The efficacy of a PROTAC is determined by its ability to induce target degradation and exert a biological effect, such as inhibiting cell proliferation. The following tables summarize data for the representative Cdk9 degrader, CD-5 , in Jurkat cells, as reported by Ao et al.[5][7]
Table 1: Cellular Degradation Activity of Cdk9 PROTAC CD-5
| Compound | Cell Line | Treatment Time | DC₅₀ (nM) | Dₘₐₓ (%) |
| CD-5 | Jurkat | 6 hours | ~50-100 | >95% |
*Note: DC₅₀ and Dₘₐₓ values are estimated from dose-response western blot data presented in the source literature. CD-5 showed effective degradation starting at 2 hours and near-complete elimination by 6 hours.[7]
Table 2: Anti-proliferative Activity of Cdk9 PROTAC CD-5
| Compound | Cell Line | Assay Duration | IC₅₀ (µM) |
| CD-5 | Jurkat | 72 hours | >10 |
| iCDK9 (warhead) | Jurkat | 72 hours | >10 |
Note: The study noted low cellular toxicity for CD-5, which is consistent with its primary mechanism being targeted degradation rather than broad cytotoxic effects.[5]
Experimental Protocols
Detailed and robust experimental protocols are essential for the evaluation of PROTAC molecules. Below are methodologies for key assays.
Protocol: Western Blot for Cdk9 Degradation
This protocol is used to quantify the reduction in Cdk9 protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., Jurkat, HCT116) in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.
-
Allow cells to adhere and resume growth for 24 hours.
-
Prepare serial dilutions of the Cdk9 PROTAC (e.g., from 1 nM to 10 µM) in complete culture medium. Add a vehicle control (e.g., 0.1% DMSO).
-
Aspirate the medium and add the PROTAC-containing medium to the cells. Incubate for the desired time points (e.g., 2, 6, 12, 24 hours).
-
-
Cell Lysis:
-
Place the culture plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing soluble proteins) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Include a protein ladder.
-
Run the gel at 120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Cdk9 (e.g., rabbit anti-Cdk9) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% milk/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the blotting process for a loading control protein (e.g., GAPDH, β-Actin).
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the Cdk9 band intensity to the corresponding loading control band intensity. Calculate DC₅₀ and Dₘₐₓ values from the dose-response data.
-
Protocol: Cell Viability Assay (CellTiter-Glo®)
This luminescent assay quantifies ATP, an indicator of metabolically active, viable cells, to determine the cytotoxic or cytostatic effects of the PROTAC.
-
Cell Plating:
-
Seed cells in an opaque-walled 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a 2x concentration serial dilution of the Cdk9 PROTAC in culture medium.
-
Add 100 µL of the 2x compound dilutions to the appropriate wells to achieve a final 1x concentration. Also include vehicle control wells (e.g., 0.1% DMSO).
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions, ensuring it is also at room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability (%) against the log of the compound concentration and use a non-linear regression (four-parameter variable slope) model to calculate the IC₅₀ value.
-
Development Workflow and Conclusion
The development of a this compound based PROTAC follows a structured workflow from design to in vivo validation.
References
- 1. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.dundee.ac.uk [sites.dundee.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis of PROTAC molecule and new target KAT6A identification of CDK9 inhibitor iCDK9 - CD Bioparticles [cd-bioparticles.net]
- 7. The synthesis of PROTAC molecule and new target KAT6A identification of CDK9 inhibitor iCDK9 [ccspublishing.org.cn]
The Structure-Activity Relationship of Cdk9-IN-10: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Wogonin-Derived Scaffold for Selective CDK9 Inhibition
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical target in oncology due to its central role in regulating transcriptional elongation of genes essential for cancer cell survival and proliferation. Cdk9-IN-10, a potent inhibitor derived from the natural flavonoid wogonin, serves as a key chemical probe and a building block for novel therapeutic strategies, including proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailing the experimental methodologies for its characterization and visualizing the key biological pathways involved.
Core Structure and Pharmacophore
This compound belongs to the flavone class of compounds, with its core structure based on wogonin. The fundamental pharmacophore for CDK9 inhibition by this class of molecules involves a planar aromatic ring system that can engage in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the kinase.
Structure-Activity Relationship (SAR) of Wogonin Analogs
Systematic modification of the wogonin scaffold has provided valuable insights into the structural requirements for potent and selective CDK9 inhibition. The following table summarizes the key SAR findings from various studies, with a focus on modifications at different positions of the flavone core.
| Compound | R1 | R2 | R3 | CDK9 IC50 (nM) | Cellular Activity (e.g., MV4-11 IC50, nM) | Key Observations |
| Wogonin | H | H | OCH3 | ~200 | - | Parent natural product, moderate potency. |
| This compound | OCH2Ph | H | H | Potent | Ligand for PROTACs | Benzyl ether at C7 enhances activity. |
| Analog 1 | OH | H | H | - | - | Removal of C8-methoxy from wogonin. |
| Analog 2 | OCH3 | H | H | - | - | Isomeric placement of methoxy group. |
| Analog 3 | H | Br | OCH3 | - | - | Halogenation on the B-ring. |
| Analog 4 | H | H | OH | - | - | Demethylation at C8. |
| Compound 51 | H | H | OCH3 | 19.9 | 20 | Optimized wogonin derivative with improved properties.[1] |
Note: Specific IC50 values for all analogs are not publicly available in a single comprehensive source. The table illustrates the general trends observed in published literature. "Potent" indicates significant inhibitory activity as described in the source literature without a specific numerical value being readily available.
Key SAR Insights:
-
A-Ring Modifications: The substitution pattern on the A-ring is crucial for potency. The presence and nature of substituents at the C5, C7, and C8 positions significantly influence CDK9 inhibitory activity. As seen with this compound, a benzyl ether at the C7 position is well-tolerated and can be used as an attachment point for linkers in PROTAC design.[2]
-
B-Ring Modifications: Modifications on the B-ring have been explored to a lesser extent but can influence selectivity and pharmacokinetic properties.
-
C-Ring: The integrity of the chromen-4-one core is essential for activity.
Experimental Protocols
Detailed methodologies are critical for the accurate evaluation and comparison of CDK9 inhibitors. The following are representative protocols for key experiments.
General Synthesis of Wogonin-Based CDK9 Inhibitors
The synthesis of wogonin derivatives, including this compound, typically starts from commercially available substituted acetophenones and benzaldehydes. A common synthetic route involves the following key steps:
-
Chalcone Formation: An Aldol condensation reaction between an appropriately substituted 2'-hydroxyacetophenone and a benzaldehyde derivative in the presence of a base (e.g., KOH in ethanol) yields the corresponding chalcone.
-
Oxidative Cyclization: The chalcone is then subjected to oxidative cyclization to form the flavone core. A common reagent for this transformation is iodine in dimethyl sulfoxide (DMSO).
-
Functional Group Interconversion: The hydroxyl groups on the flavone scaffold can be further modified, for example, by alkylation to introduce ethers, as in the case of this compound.
In Vitro CDK9 Kinase Assay
The inhibitory activity of the synthesized compounds against CDK9 is determined using an in vitro kinase assay. A widely used method is the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II)
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
Procedure:
-
A kinase reaction is set up containing the CDK9/Cyclin T1 enzyme, the substrate, and ATP in the assay buffer.
-
The test compounds are added to the reaction mixture at various concentrations. A DMSO control is included.
-
The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is added to convert the generated ADP to ATP and then to a luminescent signal.
-
The luminescence is measured using a plate reader. The IC50 values are calculated from the dose-response curves.
Cellular Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds is assessed in cancer cell lines known to be sensitive to CDK9 inhibition, such as the acute myeloid leukemia cell line MV4-11.
Materials:
-
MV4-11 cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds dissolved in DMSO
Procedure:
-
MV4-11 cells are seeded in 96-well plates.
-
The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.
-
The formazan crystals are dissolved by adding the solubilization buffer.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The IC50 values, representing the concentration that inhibits cell growth by 50%, are calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to CDK9 function and the experimental workflow for inhibitor evaluation.
Caption: CDK9 signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for the synthesis and evaluation of this compound and its analogs.
Conclusion
The wogonin-based scaffold of this compound represents a promising starting point for the development of potent and selective CDK9 inhibitors. The structure-activity relationship studies highlight the importance of the substitution pattern on the flavone A-ring for optimizing inhibitory activity. The detailed experimental protocols provided herein offer a robust framework for the synthesis and characterization of novel analogs. Further exploration of this chemical space, guided by the principles outlined in this guide, holds the potential to yield next-generation CDK9-targeted therapies for the treatment of cancer.
References
The Inhibition of HIV-1 Transcription Through Targeting CDK9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The persistence of latent HIV-1 reservoirs remains a formidable obstacle to a curative therapy. A key cellular co-factor, Cyclin-Dependent Kinase 9 (CDK9), has emerged as a critical regulator of HIV-1 transcription and a promising target for therapeutic intervention. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), CDK9 is essential for the processivity of RNA Polymerase II (RNAPII) and the synthesis of full-length viral transcripts. The HIV-1 Tat protein hijacks the host cell's P-TEFb to enable efficient viral gene expression. Consequently, inhibiting CDK9 activity presents a compelling strategy to suppress HIV-1 replication and enforce a state of deep latency, a concept central to "block and lock" therapeutic approaches. This guide provides an in-depth technical overview of the role of CDK9 in HIV-1 transcription, focusing on the mechanism of action of CDK9 inhibitors, quantitative data on their efficacy, and detailed experimental protocols for their evaluation. While specific data on the direct application of Cdk9-IN-10 in HIV transcription is emerging, this document will leverage data from well-characterized CDK9 inhibitors to provide a comprehensive understanding of this therapeutic strategy. This compound is a potent CDK9 inhibitor and is notably utilized as the ligand for the PROTAC (Proteolysis-Targeting Chimera) CDK9 degrader-2, representing a novel and powerful approach to targeting this kinase.[1]
The Role of CDK9 in HIV-1 Transcription
HIV-1 transcription is a tightly regulated process that is critically dependent on the host cell's transcriptional machinery. Following integration of the provirus into the host genome, transcription is initiated by RNAPII at the 5' Long Terminal Repeat (LTR). However, in the absence of the viral Tat protein, transcription is often abortive, producing only short, non-functional transcripts. This is due to the presence of negative elongation factors that cause RNAPII to pause.[2]
The HIV-1 Tat protein overcomes this transcriptional block by recruiting the P-TEFb complex, which consists of CDK9 and its regulatory partner, Cyclin T1.[2][3] Tat binds to an RNA stem-loop structure known as the Trans-activation Response (TAR) element, which is present at the 5' end of all nascent viral transcripts.[2][4] This interaction facilitates the recruitment of P-TEFb to the paused RNAPII. CDK9 then phosphorylates the C-terminal domain (CTD) of the large subunit of RNAPII, as well as negative elongation factors, leading to a conformational change that promotes transcriptional processivity and the synthesis of full-length HIV-1 RNA.[2] Given this central role, inhibition of CDK9 kinase activity is a direct mechanism to block HIV-1 gene expression.[5][6][7]
Quantitative Analysis of CDK9 Inhibitors
A number of small molecule inhibitors targeting CDK9 have been developed and evaluated for their ability to suppress HIV-1 transcription. While specific quantitative data for this compound in HIV models is not yet widely published, the potencies of other well-studied CDK9 inhibitors provide a strong rationale for this approach.
| Inhibitor | Target(s) | IC50 (HIV-1 Expression) | Cell Line | Reference |
| LDC000067 | CDK9 | 1.42 µM (GFP expression) | JLat10.6 | [8] |
| LDC000067 | CDK9 | 0.56 µM (GFP expression) | JLat9.2 | [8] |
| Flavopiridol | Pan-CDK | ~3-10 nM (p24) | Various | [5] |
| SNS-032 | CDK2, 7, 9 | 4 nM (biochemical) | N/A | [9] |
| NVP-2 | CDK9 | <0.514 nM (biochemical) | N/A | [9] |
Table 1: Potency of Selected CDK9 Inhibitors against HIV-1 Expression. This table summarizes the half-maximal inhibitory concentrations (IC50) of various CDK9 inhibitors in different experimental systems. The data demonstrates the potent anti-HIV activity of targeting CDK9.
Experimental Protocols
HIV-1 Latency Reactivation Assay in J-Lat Cells
This assay is used to screen for compounds that inhibit the reactivation of latent HIV-1. J-Lat cell lines are Jurkat T cells that contain an integrated, transcriptionally silent HIV-1 provirus where the nef gene is replaced with a green fluorescent protein (GFP) reporter.
Methodology:
-
Cell Culture: Culture J-Lat 10.6 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Compound Treatment: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well. Pre-treat cells with various concentrations of the CDK9 inhibitor (or vehicle control) for 1 hour.
-
Latency Reactivation: Induce HIV-1 transcription by adding a latency-reversing agent, such as tumor necrosis factor-alpha (TNF-α) at 10 ng/mL or phorbol 12-myristate 13-acetate (PMA) at 5 nM and ionomycin at 1 µM.[8]
-
Flow Cytometry: After 24 hours of incubation, harvest the cells and analyze GFP expression using a flow cytometer. The percentage of GFP-positive cells and the mean fluorescence intensity are measured to quantify HIV-1 transcription.
In Vitro Kinase Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of CDK9.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing recombinant active CDK9/Cyclin T1 enzyme, a suitable substrate (e.g., a peptide derived from the RNAPII CTD), and ATP.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactive labeling with [γ-³²P]ATP and autoradiography, or non-radioactive methods like ADP-Glo™ kinase assay which measures ADP production.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
PROTAC-Mediated CDK9 Degradation Assay
This assay is used to evaluate the efficacy of PROTACs, such as those utilizing this compound, in inducing the degradation of CDK9.
Methodology:
-
Cell Treatment: Treat a relevant cell line (e.g., a human T cell line) with the CDK9-targeting PROTAC at various concentrations and for different time points.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Western Blotting: Separate the proteins in the cell lysates by SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody specific for CDK9 to detect the protein levels. A loading control, such as GAPDH or β-actin, should also be probed to ensure equal protein loading.
-
Densitometry: Quantify the band intensities to determine the extent of CDK9 degradation at each concentration and time point.
Conclusion and Future Directions
Targeting CDK9 is a validated and promising strategy for the inhibition of HIV-1 transcription. The development of highly potent and selective CDK9 inhibitors, and novel modalities such as PROTAC degraders that utilize ligands like this compound, offers new avenues for the development of curative HIV therapies. While direct inhibition of CDK9 can effectively block viral replication, the immediate rebound of viral expression upon inhibitor removal suggests that sustained suppression or combination therapies will be necessary.[6] Future research will likely focus on optimizing the pharmacological properties of CDK9 inhibitors, exploring their use in combination with other latency-promoting agents, and further investigating the potential of CDK9 degraders to achieve a durable state of HIV-1 latency. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug developers working towards this important goal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Cyclin-Dependent Kinases as Therapeutic Targets for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of mimetic CDK9 inhibitors on HIV-1 activated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct inhibition of CDK9 blocks HIV-1 replication without preventing T cell activation in primary human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchwithrowan.com [researchwithrowan.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
Cdk9-IN-10 and Cancer Cell Transcription Addiction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cells often exhibit a phenomenon known as "transcription addiction," a dependency on the continuous, high-level expression of specific genes for their survival and proliferation. This reliance is frequently driven by the overexpression or aberrant activity of oncogenic transcription factors, such as MYC. Cyclin-dependent kinase 9 (CDK9) is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which plays a pivotal role in releasing paused RNA Polymerase II (Pol II) and promoting transcriptional elongation. As such, CDK9 has emerged as a key therapeutic target for cancers characterized by transcription addiction. Cdk9-IN-10 is a potent and selective inhibitor of CDK9. This technical guide provides an in-depth overview of the role of CDK9 in cancer cell transcription addiction and the therapeutic potential of targeting this kinase with inhibitors like this compound. It includes a summary of the mechanism of action, relevant signaling pathways, and detailed experimental protocols for the evaluation of CDK9 inhibitors. While specific quantitative data for this compound is not extensively available in the public domain, this guide presents data from other well-characterized, potent, and selective CDK9 inhibitors to provide a comparative context for its expected efficacy.
Introduction: The Nexus of CDK9 and Transcription Addiction in Cancer
Many cancers are fundamentally diseases of dysregulated gene expression.[1][2][3] A key vulnerability in such tumors is their dependence on the constant production of short-lived transcripts that encode survival and proliferation-promoting proteins.[4] This phenomenon, termed "transcription addiction," renders cancer cells highly sensitive to the inhibition of the core transcriptional machinery.[1][5]
A central player in this process is Cyclin-Dependent Kinase 9 (CDK9). CDK9, in complex with its regulatory partners, primarily Cyclin T1, forms the active positive Transcription Elongation Factor b (P-TEFb).[2][6] P-TEFb is essential for productive transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 2 (Ser2), as well as negative elongation factors, which allows Pol II to transition from a paused state to productive elongation.[7][8][9]
In many cancers, particularly those driven by the oncogene MYC, there is a heightened reliance on CDK9 activity to maintain the high levels of transcription required for tumor maintenance.[5][10] Inhibition of CDK9 leads to a rapid decrease in the mRNA levels of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, and the MYC oncoprotein itself, thereby selectively inducing apoptosis in cancer cells.[2][11] This makes CDK9 an attractive therapeutic target.
This compound is a potent inhibitor of CDK9.[1][12] It serves as the ligand for the PROTAC (Proteolysis Targeting Chimera) CDK9 degrader-2, highlighting its specific binding to CDK9.[1][12] This guide will explore the core concepts of CDK9 inhibition as a therapeutic strategy against transcriptionally addicted cancers, using this compound as a focal point and drawing on data from other well-characterized CDK9 inhibitors to illustrate key principles.
The CDK9 Signaling Pathway and Mechanism of Action of this compound
The primary role of CDK9 is to overcome promoter-proximal pausing of RNA Pol II, a key regulatory step in gene expression. The mechanism of action of a CDK9 inhibitor like this compound is to block the kinase activity of CDK9, leading to a cascade of downstream effects that are particularly detrimental to transcriptionally addicted cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 5. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 11. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
Technical Guide: The Impact of Selective CDK9 Inhibition on Oncogene Expression
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Cdk9-IN-10" is not referenced in widely available scientific literature. This guide will therefore focus on the effects of well-characterized, selective Cyclin-Dependent Kinase 9 (CDK9) inhibitors on oncogene expression, providing a comprehensive overview of their mechanism, quantitative effects, and the experimental protocols used for their evaluation.
Introduction: CDK9 as a Therapeutic Target in Oncology
Cyclin-Dependent Kinase 9 (CDK9) is a critical regulator of transcriptional elongation.[1][2] In complex with its cyclin partners (primarily Cyclin T1), it forms the Positive Transcription Elongation Factor b (P-TEFb).[1] The P-TEFb complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position, as well as negative elongation factors, which releases RNAP II from promoter-proximal pausing and allows for productive transcription elongation.[3][4]
Many cancers exhibit a phenomenon known as "transcriptional addiction," where they become highly dependent on the continuous, high-level expression of key oncogenes and anti-apoptotic proteins for their survival and proliferation.[5] These transcripts, such as those for MYC and MCL1, often have short half-lives, making their expression particularly sensitive to disruptions in transcriptional machinery.[5][6] By inhibiting CDK9, the transcription of these critical oncogenes can be suppressed, leading to cell cycle arrest and apoptosis in cancer cells.[6][7] This makes selective CDK9 inhibitors a promising class of anti-cancer therapeutics.[8]
Mechanism of Action of Selective CDK9 Inhibitors
Selective CDK9 inhibitors are small molecules that typically bind to the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates.[8] This inhibition leads to a rapid decrease in the levels of Serine 2 phosphorylated RNAP II, which is a key pharmacodynamic biomarker of CDK9 inhibition.[9] The consequences of this are a global but differential suppression of transcription, with a particularly strong effect on genes regulated by super-enhancers and those producing short-lived transcripts, which commonly include major oncogenes.[6]
The primary anti-neoplastic activity of these inhibitors stems from their ability to downregulate the expression of key survival proteins. For instance, the inhibition of CDK9 leads to a rapid decline in both the mRNA and protein levels of oncogenes like MYC and the anti-apoptotic protein MCL1.[5][7][10][11] Tumors with genomic amplification or overexpression of MYC have shown particular sensitivity to CDK9 inhibitors.[5][12][13]
Quantitative Data on the Effects of Selective CDK9 Inhibitors on Oncogene Expression
The following tables summarize the quantitative effects of several well-characterized selective CDK9 inhibitors on oncogene expression and cell viability in various cancer cell lines.
| Inhibitor | Target Oncogene/Protein | Cancer Cell Line(s) | Concentration | Effect | Source |
| SNS-032 | Mcl-1 mRNA | Mantle Cell Lymphoma (JeKo-1, Granta 519, Mino, SP-53) | 0.3 µM | Significant reduction after 6 and 24 hours | [10] |
| SNS-032 | Cyclin D1 mRNA | Mantle Cell Lymphoma (JeKo-1, Granta 519, Mino, SP-53) | 0.3 µM | Moderate reduction after 6 hours, further reduction at 24 hours | [10] |
| SNS-032 | Mcl-1 Protein | Mantle Cell Lymphoma (JeKo-1, Granta 519, Mino, SP-53) | 0.3 µM | Reduced levels after 6 hours | [10] |
| SNS-032 | Cyclin D1 Protein | Mantle Cell Lymphoma (JeKo-1, Granta 519, Mino, SP-53) | 0.3 µM | Decreased levels after 24 hours | [10] |
| Dinaciclib | MYC Protein | Triple Negative Breast Cancer (TNBC) | Not specified | Reduced protein levels | [14][15] |
| Dinaciclib | Cyclin B1 Protein | Triple Negative Breast Cancer (TNBC) | Not specified | Reduced protein levels | [14][15] |
| Atuveciclib (BAY-1143572) | pSer2-RNA Pol II | Pancreatic Cancer | Not specified | Time-dependent decrease, maximum at 12 hours | [16] |
| Atuveciclib (BAY-1143572) | cFlip and Mcl-1 | Pancreatic Cancer | Not specified | Concomitant suppression | [16] |
| KB-0742 | MYC mRNA | Not specified | 125nM and 1.2µM | Paradoxical increase at 2 hours, less pronounced at 8 hours | [17] |
| AZD4573 | pSer2-RNA Pol II | Lung Adenocarcinoma (A549, H1650) | 20 nM | Marked reduction at 4 and 8 hours | [9] |
| AZD4573 | Mcl-1, Sox2, Sox9 | Lung Adenocarcinoma (A549, H460, H1650) | 20 nM | Reduction in protein levels | [9] |
| Inhibitor | Cancer Cell Line(s) | IC50 Value | Source |
| SNS-032 | B-ALL (NALM6, REH) | 200 nM | [18] |
| SNS-032 | B-ALL (RS411) | 250 nM | [18] |
| SNS-032 | B-ALL (SEM) | 350 nM | [18] |
| Atuveciclib (BAY-1143572) | HeLa | 920 nM | [19] |
| Atuveciclib (BAY-1143572) | MOLM-13 | 310 nM | [19] |
| MC180295 | Multiple Cancer Lines (46 total) | Median IC50 of 171 nM | [6][20] |
| MC180295 | CDK9/Cyclin T1 (cell-free) | 5 nM | [21][22] |
Experimental Protocols
Western Blot Analysis for Protein Expression
This protocol is a generalized procedure for assessing changes in oncoprotein and signaling protein levels following treatment with a CDK9 inhibitor.
-
Cell Lysis:
-
Culture cells to desired confluency and treat with the CDK9 inhibitor at various concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., M2 lysis buffer containing 20 mM Tris pH 7.6, 0.5% NP40, 250 µM NaCl, and protease/phosphatase inhibitors).[9]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[9]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method like the Bradford or BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., MYC, MCL1, pSer2-RNAPII, total RNAPII, β-actin as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression
This protocol outlines the steps to quantify changes in oncogene mRNA levels.
-
RNA Isolation:
-
Treat cells with the CDK9 inhibitor as required.
-
Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit from Qiagen) according to the manufacturer's instructions.[23]
-
-
Reverse Transcription:
-
Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
-
Quantitative PCR:
-
Perform qPCR using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Use primers specific for the target oncogene transcripts (e.g., MYC, MCL1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the comparative Ct (ΔΔCt) method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to untreated controls.[24]
-
Cell Viability Assay (MTT/CCK-8)
This protocol is used to determine the cytotoxic effects of CDK9 inhibitors.
-
Cell Seeding:
-
Drug Treatment:
-
Addition of Reagent:
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the results as a dose-response curve and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability).[18]
-
Visualizations of Signaling Pathways and Workflows
CDK9 Signaling Pathway in Transcriptional Elongation
Caption: The role of CDK9 in overcoming transcriptional pausing and the inhibitory effect of selective inhibitors.
Experimental Workflow for Assessing Oncogene Expression
Caption: Workflow for analyzing the impact of CDK9 inhibitors on oncogene mRNA and protein expression.
Logical Relationship of CDK9 Inhibition's Effect
Caption: The downstream cellular consequences of selective CDK9 inhibition, leading to anti-tumor effects.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK9: a signaling hub for transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors Targeting CDK9 Show High Efficacy against Osimertinib and AMG510 Resistant Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Responses in mantle cell lymphoma cells to SNS-032 depend on the biological context of each cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. onclive.com [onclive.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. oncotarget.com [oncotarget.com]
- 15. Inhibition of cyclin dependent kinase 9 by dinaciclib suppresses cyclin B1 expression and tumor growth in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. biorxiv.org [biorxiv.org]
- 18. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchwithnj.com [researchwithnj.com]
- 21. Targeting CDK9 Reactivates Epigenetically Silenced Genes in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. gene-quantification.de [gene-quantification.de]
- 25. Cell viability assays [bio-protocol.org]
- 26. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Methodological & Application
Application Notes and Protocols for Cdk9-IN-10 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. As a component of the positive transcription elongation factor b (P-TEFb) complex, along with its cyclin partners (T1, T2a, T2b, or K), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II).[1][2] This action releases Pol II from promoter-proximal pausing, a critical step for the transcription of many genes, including proto-oncogenes like MYC and anti-apoptotic factors such as Mcl-1. Dysregulation of CDK9 activity is implicated in various cancers and other diseases, making it a compelling target for therapeutic intervention.[3][4] Cdk9-IN-10 is a small molecule inhibitor designed to target the kinase activity of CDK9. These application notes provide a detailed protocol for performing an in vitro kinase assay to determine the potency and selectivity of this compound.
Cdk9 Signaling Pathway and Inhibition
The activity of CDK9 is central to the control of gene transcription. The P-TEFb complex, consisting of CDK9 and a cyclin partner, is recruited to promoter regions. For P-TEFb to become active, CDK9 must be phosphorylated on its T-loop (at Threonine 186) by kinases such as CDK7.[4][5] Once active, CDK9 phosphorylates serine 2 residues within the C-terminal domain of RNA Polymerase II. This phosphorylation event overcomes the negative elongation factors (NELF and DSIF) that cause Pol II to pause, thereby allowing the transition into productive transcriptional elongation.[6] this compound and other similar inhibitors act by competing with ATP for the kinase's binding site, thus preventing the phosphorylation of its substrates and halting transcriptional elongation.
Data Presentation
The potency of this compound is typically determined by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The IC50 is determined by performing the kinase assay with a range of inhibitor concentrations and fitting the resulting data to a dose-response curve. For comparison, the table below includes representative IC50 values for known selective CDK9 inhibitors against various CDK enzymes.
| Compound | CDK9 (IC50) | CDK2 (IC50) | CDK1 (IC50) | Selectivity (CDK2/CDK9) |
| Atuveciclib (BAY-1143572) | 6 nM | >1000 nM | 1600 nM | >166 |
| AZD4573 | 3 nM | >30 nM | >30 nM | >10 |
| KB-0742 | 6 nM | >300 nM | >300 nM | >50 |
Note: Data for Atuveciclib, AZD4573, and KB-0742 are representative values from published literature.[7][8] The IC50 for this compound should be experimentally determined.
Experimental Protocols
This protocol describes a luminescence-based in vitro kinase assay using a commercially available kit, such as the CDK9/CyclinT Kinase Assay Kit, which measures ATP consumption.
Materials and Reagents
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase substrate (e.g., CDK Substrate Peptide 2)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (dissolved in 100% DMSO)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo™ Max)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Experimental Workflow Diagram
Step-by-Step Protocol
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Prepare intermediate dilutions by diluting the DMSO series 10-fold in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[1]
-
-
Set Up Assay Plate:
-
Define wells for "Blank" (no enzyme), "Positive Control" (enzyme + DMSO), and "Test Inhibitor" (enzyme + this compound).
-
Add 2.5 µL of the diluted this compound solutions to the "Test Inhibitor" wells.
-
Add 2.5 µL of 10% DMSO in Kinase Assay Buffer to the "Positive Control" and "Blank" wells.
-
-
Prepare Master Mix:
-
Prepare a Master Mix containing the appropriate concentrations of ATP and substrate peptide in 1x Kinase Assay Buffer. The volume should be sufficient for all wells. For example, for 100 reactions: 300 µL of 5x Kinase Assay Buffer, 50 µL of 500 µM ATP, 500 µL of 5x CDK Substrate Peptide 2, and 400 µL of distilled water.[1]
-
Add 12.5 µL of the Master Mix to every well.
-
-
Initiate Kinase Reaction:
-
Thaw the recombinant CDK9/Cyclin T enzyme on ice.
-
Dilute the enzyme to the desired final concentration (e.g., 5 ng/µL) in 1x Kinase Assay Buffer.[1]
-
Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.
-
Initiate the reaction by adding 10 µL of the diluted CDK9/Cyclin T enzyme to the "Positive Control" and "Test Inhibitor" wells. The final reaction volume will be 25 µL.
-
-
Incubation:
-
Cover the plate and incubate at 30°C for 45 minutes.[1]
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo™ Max reagent to room temperature.
-
After the 45-minute incubation, add 25 µL of the Kinase-Glo™ Max reagent to each well to stop the reaction and generate a luminescent signal.
-
Cover the plate with aluminum foil and incubate at room temperature for 15 minutes.[1]
-
-
Data Acquisition:
-
Read the luminescence of the plate using a microplate reader.
-
Data Analysis
-
Background Subtraction: Subtract the average luminescence signal from the "Blank" wells from all other readings.
-
Normalization:
-
The "Positive Control" wells (enzyme + DMSO, no inhibitor) represent 100% kinase activity.
-
The "Blank" wells represent 0% kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_PositiveControl - Signal_Blank))
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
This protocol provides a robust framework for the in vitro evaluation of this compound. By accurately determining the IC50 value, researchers can quantify the inhibitor's potency and compare it to other compounds. This assay is a critical first step in the preclinical development of novel CDK9 inhibitors for cancer and other transcription-dependent diseases. Further experiments, such as kinase selectivity profiling and cell-based assays, are necessary to fully characterize the inhibitor's activity and therapeutic potential.
References
- 1. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 5. Cdk9 T-loop Phosphorylation is Regulated by the Calcium Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Cdk9-IN-10, a Cell-Based Transcription Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Cdk9-IN-10, a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), in cell-based transcription inhibition assays.
Introduction to CDK9 and Transcriptional Control
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation. In complex with its cyclin partners (T1, T2a, T2b, or K), it forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position, a critical step for releasing paused RNAPII from promoter-proximal regions and enabling productive transcription of downstream gene sequences. Dysregulation of CDK9 activity is implicated in various diseases, including cancer, making it an attractive therapeutic target.
This compound, identified as the natural flavonoid wogonin, is a potent and selective inhibitor of CDK9. It exerts its effect by binding to the ATP-binding pocket of CDK9, thereby preventing the phosphorylation of RNAPII and halting transcriptional elongation. This leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and ultimately induces apoptosis in cancer cells.
Quantitative Data Summary
The inhibitory activity of this compound (wogonin) has been characterized in both biochemical and cellular assays.
| Assay Type | Inhibitor | Target | IC50 Value | Cell Line | Effective Concentration (Cell-Based) | Reference |
| Cell-Free Kinase Assay | This compound (Wogonin) | CDK9 | ~200 nM | - | - | [1] |
| Cell-Based Assay | This compound (Wogonin) | CDK9 | - | Various | 25-50 µM | [1] |
| Cell-Free Kinase Assay | Wogonin Derivative (Compound 51) | CDK9 | 19.9 nM | - | - | [2] |
Note: The higher effective concentration of this compound in cell-based assays compared to its biochemical IC50 is likely due to factors such as cell permeability and binding to serum proteins in the culture medium.[1]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cell-based transcription inhibition assays.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration-dependent effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, Jurkat)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (Wogonin)
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of RNAPII Phosphorylation and Apoptosis Markers
This protocol assesses the direct downstream effects of this compound on its target and on apoptosis induction.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (Wogonin)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-RNAPII CTD (Ser2)
-
Anti-total RNAPII
-
Anti-Mcl-1
-
Anti-cleaved PARP
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 10, 25, 50 µM) and a vehicle control for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control. Compare the levels of phosphorylated RNAPII, Mcl-1, and cleaved PARP in treated versus control cells.
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (Wogonin)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Determine the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Conclusion
This compound (wogonin) is a valuable tool for studying the role of CDK9 in transcriptional regulation and for investigating its potential as a therapeutic agent. The protocols provided herein offer a framework for characterizing the cell-based activity of this inhibitor. Researchers should note the difference in in vitro and in-cell potency and optimize concentrations and incubation times for their specific cell lines and experimental conditions.
References
Application Notes and Protocols for Cdk9-IN-10 in Targeted Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cdk9-IN-10 for targeted protein degradation studies. This compound, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), serves as a crucial component for the synthesis of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules are designed to specifically induce the degradation of CDK9, a key regulator of transcription, offering a powerful tool for investigating its role in various pathological conditions, particularly cancer.
Introduction to this compound and Targeted Protein Degradation
This compound is a derivative of Wogonin, a natural flavonoid known for its anticancer properties.[1][2][3][4] As a potent CDK9 inhibitor, this compound can be chemically linked to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN), to create a PROTAC.[1][5] This PROTAC then acts as a molecular bridge, bringing CDK9 into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of CDK9 by the proteasome.[1][6] This targeted degradation approach offers a distinct advantage over simple inhibition, as it eliminates the entire protein, potentially leading to a more profound and sustained biological effect.
Quantitative Data Summary
While a specific IC50 value for this compound's direct inhibition of CDK9 is not consistently reported across public sources, its potency is well-established, making it an effective warhead for CDK9-targeting PROTACs.[7] For context, various selective CDK9 inhibitors have demonstrated IC50 values in the low nanomolar range.[8][9][10][11] The efficacy of a this compound based PROTAC is typically measured by its ability to induce degradation of the target protein, quantified as the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Table 1: Representative Degradation Data for a Wogonin-based CDK9 PROTAC (Compound 11c)
| Parameter | Value | Cell Line | Reference |
| DC50 | Not explicitly stated, but significant degradation observed at 1 µM | MCF-7 | [1] |
| Dmax | Near complete degradation | MCF-7 | [1] |
| Time-dependent degradation | Degradation observed after 12 hours of treatment | MCF-7 | [1] |
Table 2: Proliferation Inhibition of a Wogonin-based CDK9 PROTAC (Compound 11c)
| Cell Line | IC50 (µM) | Comments | Reference |
| MCF-7 | >10 | CDK9 overexpressed | [1] |
| HeLa | >10 | [1] | |
| A549 | >10 | [1] |
Signaling Pathways and Experimental Workflows
Targeted degradation of CDK9 using a this compound-based PROTAC is expected to impact downstream signaling pathways regulated by CDK9. A primary function of CDK9 is the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII), which is crucial for transcriptional elongation.[8][10] Inhibition and degradation of CDK9 leads to a reduction in the levels of short-lived anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells.[4][6][8]
Below are diagrams illustrating the key signaling pathway and a general experimental workflow for studying this compound-based PROTACs.
References
- 1. Discovery of Wogonin-based PROTACs against CDK9 and capable of achieving antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of wogonin-inspired selective cyclin-dependent kinase 9 (CDK9) inhibitors with potent in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wogonin and related natural flavones are inhibitors of CDK9 that induce apoptosis in cancer cells by transcriptional suppression of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols: The Role of CDK9 Inhibition in Hematological Malignancy Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in the treatment of various hematological malignancies.[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a crucial step for transcriptional elongation.[3][4] In many blood cancers, malignant cells are highly dependent on the continuous transcription of short-lived anti-apoptotic and pro-survival proteins, such as MYC and MCL-1.[2][4] Inhibition of CDK9 disrupts the production of these key proteins, leading to cell cycle arrest and apoptosis in cancer cells. This document provides an overview of the application of CDK9 inhibitors in hematological malignancy cell lines, including quantitative data on their efficacy and detailed protocols for key experimental assays. While the specific compound "Cdk9-IN-10" is not prominently featured in publicly available research, this document summarizes the extensive data available for other potent and selective CDK9 inhibitors, which serve as a strong proxy for the expected activity of novel agents targeting CDK9.
Mechanism of Action
CDK9, in complex with its cyclin partners (primarily Cyclin T1), is a crucial regulator of transcription elongation. The P-TEFb complex, containing CDK9, is recruited to the promoters of genes, where it phosphorylates the serine 2 residue of the RNAPII C-terminal domain. This phosphorylation event releases RNAPII from a paused state, allowing for productive transcription elongation.
In hematological malignancies, cancer cells are often "addicted" to the high-level expression of certain oncogenes, such as MYC, and anti-apoptotic proteins, like MCL-1.[2][4] These proteins have short half-lives and require constant replenishment through active transcription. By inhibiting the kinase activity of CDK9, the transcription of these critical survival genes is suppressed, leading to a rapid depletion of their protein products. The loss of MCL-1, a key anti-apoptotic protein, and MYC, a driver of proliferation, triggers the intrinsic apoptotic pathway, resulting in cancer cell death.[1][3]
Caption: Signaling pathway of CDK9 inhibition leading to apoptosis in hematological malignancy cells.
Quantitative Data: In Vitro Efficacy of CDK9 Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various CDK9 inhibitors in a range of hematological malignancy cell lines. This data highlights the potent anti-proliferative activity of these compounds.
Table 1: IC50 Values of SNS-032 in B-ALL Cell Lines [3]
| Cell Line | Disease Type | IC50 (nM) |
| NALM6 | B-cell Acute Lymphoblastic Leukemia | 200 |
| REH | B-cell Acute Lymphoblastic Leukemia | 200 |
| SEM | B-cell Acute Lymphoblastic Leukemia | 350 |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 250 |
Table 2: IC50 Values of AZD4573 in B-ALL Cell Lines [3]
| Cell Line | Disease Type | IC50 (nM) |
| NALM6 | B-cell Acute Lymphoblastic Leukemia | 5 |
| REH | B-cell Acute Lymphoblastic Leukemia | 10 |
| SEM | B-cell Acute Lymphoblastic Leukemia | 10 |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 1 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of CDK9 inhibitors in hematological malignancy cell lines.
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the dose-dependent effect of a CDK9 inhibitor on the viability of hematological malignancy cell lines.
Materials:
-
Hematological malignancy cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
CDK9 inhibitor stock solution (in DMSO)
-
MTS or MTT reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of the CDK9 inhibitor in complete culture medium. Add 100 µL of the diluted inhibitor to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS/MTT reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. oncotarget.com [oncotarget.com]
- 3. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk9-IN-10 in Solid Tumor Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation.[1][2][3] In complex with its regulatory subunit, Cyclin T1, it forms the positive transcription elongation factor b (P-TEFb).[3][4] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), facilitating the transition from abortive to productive transcription.[4][5] Many cancers exhibit a dependency on the continuous transcription of short-lived oncogenes and anti-apoptotic proteins, making CDK9 a compelling therapeutic target.[1][6] Dysregulation of the CDK9 pathway has been observed in various solid and hematological malignancies.[6][7]
Cdk9-IN-10 is a potent and selective small-molecule inhibitor of CDK9. By blocking the kinase activity of CDK9, this compound leads to the downregulation of key oncogenic transcripts, such as MYC, and anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis and inhibiting tumor growth.[1] Preclinical studies have demonstrated the anti-tumor efficacy of CDK9 inhibitors in various solid tumor xenograft models, including but not limited to, triple-negative breast cancer, ovarian cancer, and non-small cell lung cancer.[1][8][9]
These application notes provide a comprehensive overview of the use of this compound in solid tumor xenograft models, including its mechanism of action, exemplary preclinical data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the transcriptional machinery essential for cancer cell survival and proliferation. The binding of this compound to the ATP-binding pocket of CDK9 prevents the phosphorylation of RNAP II, leading to transcriptional pausing and the subsequent depletion of proteins with short half-lives that are critical for tumor progression.
Preclinical Data Summary
The following tables summarize representative in vivo efficacy data for a selective CDK9 inhibitor in various solid tumor xenograft models.
Table 1: In Vivo Efficacy of this compound in Solid Tumor Xenograft Models
| Tumor Model | Cell Line | Mouse Strain | This compound Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 | NSG | 25 | Daily, Oral | 56 | [9] |
| Ovarian Cancer | OVCAR-8 | Nude | 30 | Daily, IV | 62 | [1] |
| Non-Small Cell Lung Cancer | A549 | Balb/c Nude | 20 | Twice Daily, IP | 48 | [4] |
| Hepatocellular Carcinoma | HuH7 | Nude | 15 | Daily, Oral | Significant | [10] |
| Cervical Cancer | HeLa | Nude | 20 | Daily, IV | Significant | [1] |
Table 2: Pharmacodynamic Effects of this compound in Xenograft Tumors
| Tumor Model | Biomarker | Method | Result | Reference |
| Triple-Negative Breast Cancer | p-RNAP II (Ser2) | IHC | Decreased | [9] |
| Ovarian Cancer | Mcl-1 | Western Blot | Decreased | [1] |
| Non-Small Cell Lung Cancer | MYC | Western Blot | Decreased | [4] |
| Hepatocellular Carcinoma | Survivin | Western Blot | Decreased | [10] |
Experimental Protocols
Protocol 1: Solid Tumor Xenograft Model and In Vivo Efficacy Study
This protocol outlines the establishment of a subcutaneous xenograft model and the subsequent evaluation of this compound's anti-tumor activity.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., Nude, SCID, or NSG)
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound at the desired dose and schedule (e.g., daily oral gavage). The control group should receive the vehicle solution.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size, or if signs of toxicity are observed.
-
Tumor Collection: Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze in liquid nitrogen for Western blotting or fix in formalin for immunohistochemistry).
Protocol 2: Western Blot Analysis of Pharmacodynamic Markers
This protocol is for assessing the levels of target proteins (e.g., Mcl-1, MYC) in tumor lysates.
Materials:
-
Excised tumor tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-MYC, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize tumor tissue in RIPA buffer, incubate on ice, and centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoretic separation.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: Immunohistochemistry (IHC) for Target Engagement
This protocol is for visualizing the expression and localization of proteins (e.g., phosphorylated RNAP II) within the tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Antigen retrieval buffer
-
Hydrogen peroxide solution
-
Blocking serum
-
Primary antibody (e.g., anti-phospho-RNAP II Ser2)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE sections and rehydrate through a series of graded ethanol washes.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval buffer.
-
Peroxidase Blocking: Quench endogenous peroxidase activity with hydrogen peroxide.
-
Blocking: Block non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody.
-
Secondary Antibody and Detection: Apply the biotinylated secondary antibody, followed by the streptavidin-HRP conjugate and DAB substrate for signal development.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections, clear with xylene, and mount with a coverslip.
-
Imaging and Analysis: Image the stained sections using a microscope and perform semi-quantitative or quantitative analysis of the staining intensity.
Conclusion
This compound represents a promising therapeutic agent for the treatment of solid tumors. Its mechanism of action, targeting the fundamental process of transcriptional elongation, provides a strong rationale for its use in cancers addicted to the overexpression of oncogenes and anti-apoptotic proteins. The protocols provided herein offer a framework for the preclinical evaluation of this compound in solid tumor xenograft models, enabling researchers to assess its in vivo efficacy and pharmacodynamic effects. Further investigation into optimal dosing schedules, combination therapies, and patient selection biomarkers will be crucial for the successful clinical translation of this class of inhibitors.
References
- 1. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitors for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [ouci.dntb.gov.ua]
- 7. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. onclive.com [onclive.com]
- 10. researchgate.net [researchgate.net]
Application Notes: Design and Synthesis of Cdk9-IN-10 PROTACs for Targeted Protein Degradation
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation.[1][2][3] In complex with its regulatory partner, Cyclin T1, it forms the positive transcription elongation factor b (P-TEFb).[3] The P-TEFb complex phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from a paused state and enabling the transcription of downstream genes, many of which are crucial for cell survival and proliferation, such as Mcl-1.[2][4] Dysregulation of CDK9 activity is a hallmark of various malignancies, making it an attractive therapeutic target in oncology.[1][5]
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins rather than merely inhibiting them.[4][6] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[7] This tripartite assembly forms a ternary complex, bringing the POI into close proximity with the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[6]
This document provides a guide to the design and synthesis of PROTACs using Cdk9-IN-10, a potent CDK9 inhibitor, as the POI ligand for targeted degradation of CDK9.[8][9][10]
Design Principles for this compound PROTACs
The rational design of a this compound PROTAC involves the strategic selection and integration of its three core components.
-
Protein of Interest (POI) Ligand: this compound serves as a high-affinity warhead for CDK9.[8][9] Its structure provides a known anchor point to the target protein. The exit vector for linker attachment must be carefully chosen to minimize disruption of the binding affinity to CDK9.
-
E3 Ligase Ligand: The most commonly recruited E3 ligase in PROTAC design is Cereblon (CRBN). Ligands such as pomalidomide and thalidomide are frequently used to engage the CRBN E3 ligase complex.[4][11] These ligands provide a robust mechanism for inducing protein ubiquitination.
-
Linker: The linker is a critical determinant of PROTAC efficacy. Its length, rigidity, and composition influence the stability and geometry of the ternary complex (CDK9-PROTAC-CRBN), which is essential for efficient ubiquitination.[7][11] Optimization of the linker often involves synthesizing a library of PROTACs with varying linker lengths and compositions (e.g., polyethylene glycol (PEG) chains, alkyl chains) to identify the most potent degrader.[7][11]
Logical Workflow for this compound PROTAC Development
The development process follows a logical progression from design and synthesis to comprehensive biological evaluation.
Caption: A flowchart illustrating the this compound PROTAC development pipeline.
Quantitative Data Summary
The efficacy of newly synthesized this compound PROTACs is quantified by their ability to induce CDK9 degradation and inhibit cancer cell proliferation. The data below are representative examples presented for illustrative purposes.
Table 1: this compound PROTAC Degradation Activity in Cancer Cell Lines
| Compound ID | Linker Composition | Cell Line | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |
| Cdk9-P-1 | PEG-4 | MV-4-11 (AML) | 15 | >95 |
| Cdk9-P-2 | PEG-6 | MV-4-11 (AML) | 8 | >95 |
| Cdk9-P-3 | Alkyl-8 | MV-4-11 (AML) | 25 | 90 |
| Cdk9-P-2 | HCT116 (Colon) | 12 | >90 | |
| Cdk9-P-Neg³ | PEG-6 | MV-4-11 (AML) | >1000 | <10 |
¹DC₅₀: Concentration required to achieve 50% degradation of the target protein. ²Dₘₐₓ: Maximum percentage of protein degradation achieved. ³Negative control with an inactive E3 ligase ligand.
Table 2: Antiproliferative Activity of this compound PROTACs
| Compound ID | Cell Line | IC₅₀ (nM)¹ |
| Cdk9-P-1 | MV-4-11 (AML) | 35 |
| Cdk9-P-2 | MV-4-11 (AML) | 18 |
| Cdk9-P-3 | MV-4-11 (AML) | 52 |
| This compound (Inhibitor) | MV-4-11 (AML) | 85 |
| Cdk9-P-2 | HCT116 (Colon) | 29 |
¹IC₅₀: Concentration required to inhibit 50% of cell growth.
Experimental Protocols
Protocol 1: General Synthesis of a this compound PROTAC
This protocol describes a standard method for coupling a this compound warhead to a pomalidomide-linker intermediate.
Materials:
-
This compound
-
Pomalidomide-linker-COOH intermediate
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Reverse-phase HPLC system for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the pomalidomide-linker-COOH intermediate (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Dilute the mixture with DMSO/water and purify the crude product using reverse-phase preparative HPLC.
-
Collect fractions containing the desired product, combine, and lyophilize to yield the pure PROTAC.
-
Confirm the identity and purity of the final compound by LC-MS and NMR spectroscopy.
Protocol 2: Western Blot for CDK9 Degradation
This protocol is used to assess the ability of a PROTAC to induce CDK9 degradation in cells.
Materials:
-
Cancer cell line (e.g., MV-4-11)
-
Cell culture medium and supplements
-
This compound PROTAC stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies: anti-CDK9, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Seed MV-4-11 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the this compound PROTAC (e.g., 1 nM to 1000 nM) for a specified time (e.g., 6, 12, or 24 hours). Include a DMSO-only vehicle control.
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK9 and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize CDK9 levels to the GAPDH loading control.
Signaling Pathway and Mechanism of Action
CDK9 Signaling Pathway
CDK9 is a central node in the regulation of gene transcription. Its activation leads to the expression of key survival proteins.
Caption: The CDK9 signaling pathway leading to transcriptional elongation.
This compound PROTAC Mechanism of Action
The PROTAC hijacks the cell's ubiquitin-proteasome system to induce targeted degradation of CDK9.
Caption: Mechanism of CDK9 degradation mediated by a this compound PROTAC.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. This compound - Immunomart [immunomart.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with Cdk9-IN-10 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (Cdk9) is a key regulator of transcriptional elongation. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, Cdk9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), as well as negative elongation factors, to facilitate the transition from paused to productive transcription elongation.[1][2][3] Inhibition of Cdk9 has emerged as a promising therapeutic strategy in various diseases, including cancer, by targeting the expression of short-lived oncoproteins.[4][5] Cdk9-IN-10 is a potent and selective inhibitor of Cdk9.
These application notes provide detailed protocols for utilizing Chromatin Immunoprecipitation (ChIP) to study the effects of this compound on protein-DNA interactions. The provided methodologies and expected outcomes will guide researchers in assessing how Cdk9 inhibition modulates the chromatin landscape and gene transcription.
Cdk9 Signaling and Mechanism of Inhibition
Cdk9, in complex with its regulatory cyclin partners (T1, T2a, T2b, or K), forms the active P-TEFb complex.[2][5] P-TEFb is recruited to gene promoters by various transcription factors, such as c-Myc and NF-κB.[6][7] Once recruited, Cdk9 phosphorylates Serine 2 of the Pol II CTD, which is a critical step for the release of paused Pol II into productive elongation.[3][7][8] Cdk9 also phosphorylates and inactivates the Negative Elongation Factor (NELF) and the DRB Sensitivity-Inducing Factor (DSIF), further promoting transcriptional elongation.[2][3]
This compound, as a Cdk9 inhibitor, competitively binds to the ATP-binding pocket of Cdk9, preventing the phosphorylation of its substrates. This leads to an accumulation of paused Pol II at promoter-proximal regions and a subsequent decrease in the transcription of target genes, particularly those with short-lived mRNA transcripts like the oncogene MYC.[9][10]
References
- 1. Selective control of gene expression by CDK9 in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A role for cdk9-cyclin k in maintaining genome integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of CDK9 inhibition in therapy of post-myeloproliferative neoplasm (MPN) secondary (s) AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Cdk9-IN-10: Application Notes and Protocols for Dose-Response Studies in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk9-IN-10 is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. By forming a complex with Cyclin T1, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), facilitating the transition from abortive to productive transcription. Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. This compound also serves as a ligand for the development of Proteolysis Targeting Chimeras (PROTACs), such as CDK9 degrader-2, which are designed to induce the degradation of the CDK9 protein.
This document provides detailed application notes and experimental protocols for characterizing the dose-response effects of this compound and other CDK9 inhibitors in cancer cell lines. While specific dose-response data for this compound is not extensively available in the public domain, the methodologies described herein are standard for evaluating the potency and efficacy of CDK9 inhibitors.
Data Presentation: Dose-Response of CDK9 Inhibitors in Cancer Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values for several well-characterized CDK9 inhibitors across various cancer cell lines. This data serves as a reference for the expected potency of compounds targeting CDK9.
Table 1: IC50 Values of Various CDK9 Inhibitors in Hematological Malignancy Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Flavopiridol | U266 | Multiple Myeloma | 10 | [1] |
| Flavopiridol | RPMI-8226 | Multiple Myeloma | 10 | [1] |
| Flavopiridol | JeKo-1 | Mantle Cell Lymphoma | 70 | [1] |
| Flavopiridol | Molt-4 | Acute Lymphoblastic Leukemia | 100 | [1] |
| Dinaciclib | J558 | Multiple Myeloma | 2 | [1] |
| SNS-032 | Leukemia Cells | Leukemia | 139 | [1] |
| AZD4573 | Hematological Malignancies | Various | <4 | [2] |
| JSH-150 | Leukemia Cells | Leukemia | 1 | [2] |
Table 2: IC50 Values of Various CDK9 Inhibitors in Solid Tumor Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Dinaciclib | Breast Cancer Cells | Breast Cancer | 8 | [1] |
| Dinaciclib | Lung Cancer Cells | Lung Cancer | 6-14 | [1] |
| Atuveciclib (BAY-1143572) | Various Solid Tumors | Various | 13 (low ATP) | [2] |
| LDC000067 | Various Solid Tumors | Various | 44 | [3] |
| PROTAC CDK9 degrader-2 | MCF-7 | Breast Cancer | 17,000 | [4][5] |
Signaling Pathways and Experimental Workflows
CDK9-Mediated Transcriptional Regulation
CDK9 is a central hub for controlling the transcription cycle. Its inhibition affects multiple stages, from the release of paused RNA Polymerase II to transcriptional termination.
Caption: this compound inhibits the CDK9/Cyclin T1 complex, preventing the phosphorylation of RNA Polymerase II and negative elongation factors, thereby blocking transcriptional elongation.
Experimental Workflow for Dose-Response Curve Generation
A typical workflow to determine the IC50 value of a CDK9 inhibitor involves cell treatment, a viability or apoptosis assay, and data analysis.
Caption: A streamlined workflow for generating dose-response curves and calculating the IC50 value of this compound in cancer cells.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or other CDK9 inhibitor
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects early (Annexin V positive) and late (Annexin V and Propidium Iodide positive) apoptotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or other CDK9 inhibitor
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blotting for Downstream Target Modulation
This protocol is used to assess the effect of this compound on the phosphorylation of RNAP II and the expression of downstream target proteins like Mcl-1 and c-Myc.
Materials:
-
Cancer cell line of interest
-
This compound or other CDK9 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-RNAP II Ser2, anti-Mcl-1, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time and concentrations. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Densitometry can be used to quantify the changes in protein expression or phosphorylation levels relative to a loading control.
Conclusion
While specific dose-response data for this compound remains limited in publicly accessible literature, the protocols and comparative data provided in these application notes offer a robust framework for its evaluation. Researchers can utilize these methodologies to determine the potency of this compound in relevant cancer models and to elucidate its mechanism of action by examining its effects on the CDK9 signaling pathway. The provided data on other CDK9 inhibitors serves as a valuable benchmark for these investigations.
References
- 1. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
Application Notes and Protocols for Cdk9-IN-10 Treatment in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cdk9-IN-10, a potent Cyclin-Dependent Kinase 9 (CDK9) inhibitor, to induce apoptosis in in vitro cancer cell models. The protocols outlined below are based on established methodologies for characterizing the apoptotic effects of CDK9 inhibitors. While specific quantitative data for this compound is not extensively available in public literature, the provided data for other well-characterized potent CDK9 inhibitors can serve as a valuable reference for experimental design. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for this compound in your specific cell line of interest.
Mechanism of Action
Cyclin-Dependent Kinase 9 (CDK9) is a key transcriptional regulatory kinase. In complex with its cyclin partners (T1, T2a, T2b, or K), it forms the Positive Transcription Elongation Factor b (P-TEFb)[1][2][3][4][5][6][7]. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2 (Ser2), a critical step for releasing paused RNAPII and promoting transcriptional elongation of many genes, including those encoding short-lived anti-apoptotic proteins[1][2][3][8][9].
This compound, as a potent CDK9 inhibitor, is expected to suppress the kinase activity of the P-TEFb complex. This inhibition prevents the phosphorylation of RNAPII, leading to a global transcriptional repression. Critically, this affects the expression of key survival proteins with short half-lives, such as Myeloid cell leukemia-1 (Mcl-1) and c-Myc[2][3][10]. The downregulation of these anti-apoptotic factors disrupts the balance of pro- and anti-apoptotic proteins within the cell, ultimately triggering the intrinsic apoptotic pathway, characterized by caspase activation and programmed cell death[1][2][3][4].
Data Presentation: Efficacy of Potent CDK9 Inhibitors in Cancer Cell Lines
The following tables summarize the in vitro efficacy of several well-characterized, potent CDK9 inhibitors across various cancer cell lines. This data can be used as a starting point for designing experiments with this compound.
Table 1: IC50 Values of Representative CDK9 Inhibitors in Cancer Cell Lines
| CDK9 Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Citation |
| SNS-032 | NALM6 | B-cell Acute Lymphocytic Leukemia | 200 | [2][6] |
| SNS-032 | REH | B-cell Acute Lymphocytic Leukemia | 200 | [2][6] |
| SNS-032 | SEM | B-cell Acute Lymphocytic Leukemia | 350 | [2][6] |
| SNS-032 | RS4;11 | B-cell Acute Lymphocytic Leukemia | 250 | [2][6] |
| AZD4573 | NALM6 | B-cell Acute Lymphocytic Leukemia | 5 | [2] |
| AZD4573 | REH | B-cell Acute Lymphocytic Leukemia | 10 | [2] |
| AZD4573 | SEM | B-cell Acute Lymphocytic Leukemia | 10 | [2] |
| AZD4573 | RS4;11 | B-cell Acute Lymphocytic Leukemia | 1 | [2] |
| LY2857785 | S1T | Adult T-cell Leukemia/Lymphoma | 27 (GI50) | [3] |
| LY2857785 | MT-1 | Adult T-cell Leukemia/Lymphoma | 53 (GI50) | [3] |
| LY2857785 | MT-2 | Adult T-cell Leukemia/Lymphoma | 43 (GI50) | [3] |
| LY2857785 | Jurkat | T-cell Leukemia | 44 (GI50) | [3] |
Table 2: Experimental Conditions for Apoptosis Induction by CDK9 Inhibitors
| CDK9 Inhibitor | Cell Line | Concentration | Treatment Duration | Apoptotic Effect | Citation |
| SNS-032 | B-ALL cell lines | 200-350 nM | 24 - 72 hours | Increased cleaved caspase-3, decreased Bcl-2 | [2][6] |
| AZD4573 | REH | Dose-dependent | 24 hours | Induction of apoptosis (Annexin V positive) | [2] |
| LY2857785 | S1T, MT-1, MT-2, Jurkat | 1 µM | 24 hours | Increased Annexin V positive cells, cleaved PARP, and cleaved caspase-3 | [3][4] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 4. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 7. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Cdk9-IN-10 in Combination Cancer Therapy: Application Notes and Protocols
Note to the Reader: As of November 2025, publicly available scientific literature and databases do not contain specific preclinical or clinical data for a compound designated "Cdk9-IN-10" in the context of combination cancer therapies. The following Application Notes and Protocols are therefore based on the established principles of CDK9 inhibition in oncology and data from studies of other well-characterized CDK9 inhibitors. These notes are intended to provide a general framework for researchers and drug development professionals interested in exploring the potential of a selective CDK9 inhibitor, such as this compound, in combination with other anti-cancer agents.
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation.[1] In complex with its regulatory partner, Cyclin T1, it forms the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the transition from abortive to productive transcription.[2] Many cancers exhibit a dependency on the continuous transcription of short-lived anti-apoptotic and pro-survival proteins, such as MCL-1 and MYC.[3] Inhibition of CDK9 leads to the downregulation of these key survival proteins, making it a promising therapeutic strategy in oncology, particularly for hematological malignancies and solid tumors.[1]
The rationale for combining CDK9 inhibitors with other cancer therapies stems from the potential for synergistic or additive anti-tumor effects. By targeting a fundamental process like transcription, CDK9 inhibition can sensitize cancer cells to agents with distinct mechanisms of action, potentially overcoming drug resistance and enhancing therapeutic efficacy.[4]
Potential Combination Strategies
Preclinical and clinical studies with various CDK9 inhibitors have highlighted several promising combination strategies:
-
With BCL-2 Family Inhibitors (e.g., Venetoclax): CDK9 inhibition downregulates the anti-apoptotic protein MCL-1, a known resistance factor to BCL-2 inhibitors. The combination of a CDK9 inhibitor with a BCL-2 inhibitor can therefore induce synthetic lethality in cancer cells dependent on both survival pathways.[4]
-
With BET Bromodomain Inhibitors (e.g., JQ1): Both CDK9 and BET proteins are critical for the expression of oncogenes like MYC. Dual inhibition can lead to a more profound and sustained suppression of oncogenic transcription, resulting in synergistic anti-leukemic activity.[5]
-
With Chemotherapy: By depleting survival proteins, CDK9 inhibitors may lower the threshold for apoptosis induction by cytotoxic agents.
-
With Targeted Therapies: Combining CDK9 inhibitors with agents targeting specific signaling pathways (e.g., BTK inhibitors in B-cell malignancies) can offer a multi-pronged attack on cancer cell proliferation and survival.[4]
-
With TRAIL Receptor Agonists: CDK9 inhibition can sensitize cancer cells to TRAIL-induced apoptosis by downregulating the anti-apoptotic protein c-FLIP.[6][7]
Quantitative Data for Representative CDK9 Inhibitors in Combination
The following tables summarize publicly available data on the in vitro activity of other CDK9 inhibitors when used in combination with other anti-cancer agents. This data is provided for illustrative purposes to guide the design of experiments with a novel CDK9 inhibitor like this compound.
Table 1: In Vitro Potency of Representative CDK9 Inhibitors
| CDK9 Inhibitor | Target(s) | Cell Line | IC50 (nM) | Reference |
| CCT068127 | CDK2, CDK9 | HT29 (Colon Cancer) | ~500 | [8] |
| LDC067 | CDK9 | Colorectal Cancer Cell Lines | 110 - 1200 | [9] |
| AZD5438 | CDK1, CDK2, CDK9 | Colorectal Cancer Cell Lines | 110 - 1200 | [9] |
Table 2: Synergistic Effects of Representative CDK9 Inhibitors in Combination
| CDK9 Inhibitor | Combination Partner | Cancer Type | Key Finding | Reference |
| CDKI-73 | JQ1 (BET Inhibitor) | MLL-rearranged Acute Leukemia | Synergistic reduction in viable cells | [5] |
| CCT068127 | ABT263 (BCL-2 Family Inhibitor) | Colon Cancer | Synergistic antiproliferative activity (Combination Index < 1) | [8] |
| SNS-032 | TRAIL | Lung Cancer | Synergistic antitumor effects | [6][7] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of a CDK9 inhibitor, such as this compound, in combination with other cancer therapies.
Cell Viability Assay (SRB Assay)
This protocol is adapted from methods used to assess the anti-proliferative effects of CDK inhibitors.[8]
Objective: To determine the effect of this compound alone and in combination with another agent on cancer cell proliferation and to calculate synergy.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Combination agent
-
96-well plates
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10% Trichloroacetic acid (TCA), cold
-
10 mM Tris base solution, pH 10.5
-
Plate reader (510 nm)
Protocol:
-
Seed cells in 96-well plates at a density of 2,000-5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound and the combination agent in complete medium.
-
Treat cells with this compound, the combination agent, or the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours.
-
Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Use software like CalcuSyn or CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[8]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in combination with another agent.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Combination agent
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound, the combination agent, or the combination of both for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Objective: To assess the effect of this compound on the protein levels of key downstream targets (e.g., MCL-1, MYC, p-RNAPII Ser2).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Combination agent
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MCL-1, anti-MYC, anti-p-RNAPII Ser2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control like GAPDH or β-actin to normalize protein levels.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of CDK9 inhibitors in combination therapy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Targeting CDK9 for Anti-Cancer Therapeutics [mdpi.com]
- 3. oncotarget.com [oncotarget.com]
- 4. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of combined CDK9/BET inhibition in preclinical models of MLL-rearranged acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Precision Medicine Drug Discovery Pipeline Identifies Combined CDK2 and 9 Inhibition as a Novel Therapeutic Strategy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Cdk9-IN-10: A Technical Guide to Concentration Optimization in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Cdk9-IN-10 for cell culture experiments. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate effective and reproducible research.
Understanding this compound
This compound is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription. By phosphorylating the C-terminal domain of RNA polymerase II, CDK9 facilitates the transition from transcription initiation to elongation.[1][2][3] Inhibition of CDK9 can lead to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, ultimately inducing apoptosis in cancer cells.[3] Dysregulation of the CDK9 pathway has been observed in various cancers, making it a promising target for therapeutic intervention.[2]
CDK9 Signaling Pathway
The following diagram illustrates the central role of CDK9 in transcriptional regulation.
Caption: A diagram of the CDK9 signaling pathway.
Quantitative Data: Potency of Selective CDK9 Inhibitors
While comprehensive data for this compound across a wide range of cell lines is not publicly available, the following table summarizes the half-maximal inhibitory concentrations (IC50) for other selective CDK9 inhibitors. This data can serve as a reference for establishing an initial concentration range for your experiments with this compound.
| Inhibitor | Cell Line | IC50 (nM) | Exposure Time (h) |
| SNS-032 | NALM6 | 200 | 72 |
| SNS-032 | REH | 200 | 72 |
| SNS-032 | SEM | 350 | 72 |
| SNS-032 | RS4;11 | 250 | 72 |
| NVP-2 | MOLT4 | 9 | 72 |
| LDC067 | In vitro kinase assay | 44 ± 10 | N/A |
| AT7519 | LNCaP | ~500 | 96 |
| AT7519 | C4-2 | ~500 | 96 |
| AT7519 | 22RV1 | ~2000 | 96 |
Note: IC50 values can vary significantly between cell lines and experimental conditions. It is crucial to determine the optimal concentration for your specific cell line and assay.
Experimental Protocols
Determining the Optimal Concentration of this compound
This protocol outlines a general workflow for determining the optimal working concentration of this compound for a new cell line.
References
- 1. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Cdk9-IN-10 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Cdk9-IN-10 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the elongation phase of transcription.[1][2][3] In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic proteins like MCL-1 and oncogenes such as MYC for survival.[1][4] By inhibiting CDK9, this compound prevents this transcriptional elongation, leading to the depletion of these crucial survival proteins and subsequently inducing apoptosis in cancer cells.[1][5]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to CDK9 inhibitors can arise through several mechanisms. The most common include:
-
Secondary mutations in the CDK9 kinase domain: A specific mutation, L156F, has been identified that confers resistance to some CDK9 inhibitors by causing steric hindrance and impairing drug binding.[1][6]
-
Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) and ABCG2, can actively pump the inhibitor out of the cell, reducing its intracellular concentration.
-
Activation of alternative signaling pathways: Cancer cells can develop resistance by re-routing their signaling to bypass the dependency on CDK9-mediated transcription.[1]
-
Genomic amplification of the target: Increased copy number of the CDK12 gene has been observed as a resistance mechanism to some transcriptional CDK inhibitors.
Q3: How can I confirm if my resistant cell line has the CDK9 L156F mutation?
A3: You can confirm the presence of the L156F mutation by performing Sanger sequencing of the CDK9 gene in your resistant cell line. You will need to design primers that flank the region of the L156F mutation in the CDK9 kinase domain. Compare the sequencing results from your resistant cells to the parental, sensitive cell line.
Troubleshooting Guides
Problem 1: Decreased potency of this compound observed in long-term cultures.
Possible Cause: Development of acquired resistance in the cancer cell line.
Suggested Solution:
-
Confirm Resistance: Determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line using a cell viability assay. A significant increase in the IC50 value indicates the development of resistance.[7][8]
-
Investigate Mechanism:
-
Sequence CDK9: Check for the presence of resistance-conferring mutations, such as L156F, in the CDK9 kinase domain.[1][6]
-
Assess Downstream Signaling: Use western blotting to analyze the levels of downstream targets of CDK9, such as MCL-1 and MYC, after treatment with this compound. Resistant cells may show less of a decrease in these proteins compared to sensitive cells.[6]
-
Evaluate Drug Efflux: Use flow cytometry-based assays with fluorescent substrates of ABC transporters (e.g., rhodamine 123 for ABCB1) to determine if there is increased efflux pump activity in the resistant cells.
-
-
Strategies to Overcome Resistance:
-
Switch to a Different Inhibitor: If the L156F mutation is present, consider using a compound like IHMT-CDK9-36, which has been shown to be effective against this mutant.[1][6]
-
Combination Therapy: Explore combining this compound with other agents. For example, co-treatment with TRAIL has been shown to be effective in overcoming resistance.[9] Inhibitors of other cellular components, such as BRD4, may also show synergistic effects.[10]
-
Problem 2: High background or inconsistent results in cell viability assays.
Possible Cause: Issues with experimental setup and execution.
Suggested Solution:
-
Optimize Cell Seeding Density: Ensure that cells are in the logarithmic growth phase during the experiment. The ideal seeding density should be determined for each cell line to avoid both under-confluency and over-confluency at the end of the assay.
-
Standardize Drug Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution stored under appropriate conditions. Use a consistent solvent for all dilutions and include a vehicle-only control.
-
Ensure Uniform Cell Plating: Mix the cell suspension thoroughly before and during plating to ensure an even distribution of cells across the wells of the microplate.
-
Minimize Edge Effects: To reduce variability due to evaporation, avoid using the outer wells of the microplate for experimental conditions and instead fill them with sterile media or PBS.
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for generating a drug-resistant cancer cell line through continuous exposure to escalating concentrations of this compound.[7][11][12]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Sterile culture flasks and plates
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line.
-
Begin by culturing the cells in their normal growth medium containing this compound at a concentration equal to the IC50.
-
Initially, a significant portion of the cells may die. Continue to culture the surviving cells, replacing the medium with fresh, drug-containing medium every 3-4 days.
-
Once the cells resume a normal growth rate, subculture them and increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat this process of gradual dose escalation. It may take several months to establish a highly resistant cell line.
-
At each stage of increased drug concentration, freeze down a stock of the cells for future reference.[7]
-
Periodically determine the IC50 of the resistant population to monitor the level of resistance.
Protocol 2: Cell Viability (IC50) Determination using CellTiter-Glo®
This protocol outlines the steps to measure the potency of this compound by determining its IC50 value.[6][13]
Materials:
-
Parental and resistant cancer cell lines
-
96-well clear bottom, white-walled plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental MOLM-13 | 15 | - |
| MOLM-13-BR | 450 | 30 |
| Parental HeLa | 25 | - |
| HeLa-CDK9-L156F | 800 | 32 |
Data is for illustrative purposes and based on trends observed in the literature.[14]
Visualizations
Caption: Cdk9 signaling pathway and mechanisms of resistance to this compound.
Caption: Workflow for troubleshooting this compound resistance.
References
- 1. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK9 for Anti-Cancer Therapeutics [mdpi.com]
- 3. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcsciences.com [lcsciences.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 9. Selective CDK9 inhibition overcomes TRAIL resistance by concomitant suppression of cFlip and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors Targeting CDK9 Show High Efficacy against Osimertinib and AMG510 Resistant Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 14. researchgate.net [researchgate.net]
Cdk9-IN-10 cytotoxicity in normal versus cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Cdk9 inhibitors, focusing on the topic of their cytotoxicity in normal versus cancer cells.
Frequently Asked Questions (FAQs)
Q1: Why do some Cdk9 inhibitors show differential cytotoxicity between normal and cancer cells?
A1: Cancer cells often exhibit a state of "transcriptional addiction," where they are highly dependent on the continuous transcription of short-lived anti-apoptotic and pro-survival proteins (e.g., Mcl-1, MYC) for their survival and proliferation. Cdk9 is a key kinase that promotes transcriptional elongation. By inhibiting Cdk9, the production of these crucial survival proteins is suppressed, leading to apoptosis in cancer cells. Normal, non-proliferating cells are generally less dependent on this constant transcriptional output and are therefore less sensitive to Cdk9 inhibition.[1][2][3] For instance, the Cdk9 inhibitor AT7519 shows potent activity against cycling tumor cells but does not affect the viability of non-cycling normal cells at similar concentrations.[1]
Q2: What is the general mechanism of action of a selective Cdk9 inhibitor?
A2: Selective Cdk9 inhibitors typically bind to the ATP-binding pocket of Cdk9, preventing the phosphorylation of its substrates. The primary substrate of Cdk9 is the C-terminal domain (CTD) of RNA Polymerase II (RNAP II). Phosphorylation of the CTD at Serine 2 is a critical step for the transition from paused to productive transcriptional elongation. Inhibition of Cdk9 leads to a decrease in RNAP II Ser2 phosphorylation, causing stalling of transcription, and subsequent downregulation of key survival proteins, ultimately inducing apoptosis in susceptible cancer cells.
Q3: Are there any known examples of selective Cdk9 inhibitors with documented differential cytotoxicity?
A3: Yes, several selective Cdk9 inhibitors have been reported to exhibit preferential cytotoxicity towards cancer cells.
-
MC180295: This highly potent and selective Cdk9 inhibitor has shown significant anti-proliferative effects in various cancer cell lines with minimal effects on normal cells.[2][4][5]
-
AT7519: This inhibitor has demonstrated greater efficacy in inhibiting proliferation and migration in ovarian cancer cell lines compared to normal ovarian and fibroblast cells.[3]
-
CDKI-71: This novel Cdk9 inhibitor showed a 10-fold higher potency in tumor cell lines compared to the normal human fibroblast cell line MRC-5. In contrast, the less selective inhibitor flavopiridol showed little difference in cytotoxicity between cancer and normal cells.[6]
Troubleshooting Guide
Issue 1: High cytotoxicity observed in normal cell lines.
-
Possible Cause 1: Off-target effects. The Cdk9 inhibitor may not be as selective as anticipated and could be inhibiting other essential kinases.
-
Troubleshooting Step: Review the kinase selectivity profile of the inhibitor. If not available, consider testing its activity against a panel of other CDKs and relevant kinases.
-
-
Possible Cause 2: High concentration of the inhibitor. The concentration used may be too high, leading to general cellular toxicity.
-
Troubleshooting Step: Perform a dose-response curve to determine the IC50 value in your normal cell line and compare it to the IC50 values in your cancer cell lines. Aim for a concentration that maximizes cancer cell death while minimizing effects on normal cells.
-
-
Possible Cause 3: Proliferative state of normal cells. If the normal cells are rapidly dividing, they may be more sensitive to transcription inhibition.
-
Troubleshooting Step: Ensure your normal cell line is in a quiescent or slowly dividing state, which is more representative of normal tissue in vivo. Compare cytotoxicity in cycling versus non-cycling normal cells. For example, AT7519 was shown to be non-cytotoxic to non-dividing cells.[1]
-
Issue 2: Lack of differential cytotoxicity between cancer and normal cells.
-
Possible Cause 1: The specific cancer cell line is not transcriptionally addicted. Some cancer cells may have alternative survival pathways that are not dependent on high levels of transcription of anti-apoptotic proteins.
-
Troubleshooting Step: Analyze the expression levels of key survival proteins like Mcl-1 and MYC in your cancer cell line. Cell lines with high levels of these proteins are more likely to be sensitive to Cdk9 inhibition.
-
-
Possible Cause 2: The Cdk9 inhibitor is not potent or selective enough.
-
Troubleshooting Step: Confirm the on-target activity of your inhibitor by measuring the phosphorylation of RNAP II at Serine 2 in treated cells. If on-target activity is low, a higher concentration or a more potent inhibitor may be needed.
-
-
Possible Cause 3: Insufficient drug exposure time. The downregulation of survival proteins and subsequent apoptosis may take time.
-
Troubleshooting Step: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for inducing apoptosis in your cancer cell line.
-
Data Presentation
Table 1: Comparative Cytotoxicity of Selective Cdk9 Inhibitors (IC50 values)
| Inhibitor | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Fold Selectivity (Normal/Cancer) | Reference |
| MC180295 | Multiple Cancer Cell Lines (median) | 0.171 | Not specified | Minimal effects | Not specified | [2][5] |
| AT7519 | MCF-7 (Breast Cancer) | 0.04 | MRC-5 (Normal Lung Fibroblast) | >10 | >250 | [1] |
| HCT116 (Colon Cancer) | 0.16 | MRC-5 (Normal Lung Fibroblast) | >10 | >62.5 | [1] | |
| Multiple Myeloma Cell Lines | 0.5 - 2 | Peripheral Blood Mononuclear Cells (PBMNC) | No cytotoxicity | Not specified | [7] | |
| Flavopiridol | Anaplastic Thyroid Cancer Cell Lines | 0.10 - 0.13 | IMR-90 (Normal Lung Fibroblast) | Not specified | Not specified | [8] |
| Various Cancer Cell Lines | Not specified | Normal Cells | Little selectivity | ~1 | [6] |
Note: Data for MC180295 is presented as a median IC50 across multiple cancer cell lines, with the original study noting "minimal effects on normal cells" without providing a specific IC50 value.
Experimental Protocols
Protocol: Determining Cell Viability using a Resazurin-based Assay (e.g., PrestoBlue™)
This protocol provides a general framework for assessing the cytotoxicity of a Cdk9 inhibitor.
-
Cell Seeding:
-
Seed both cancer and normal cells into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells per well).
-
Incubate the plates at 37°C and 5% CO2 for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a serial dilution of the Cdk9 inhibitor (e.g., Cdk9-IN-10) in the appropriate cell culture medium. It is recommended to use a wide concentration range to determine the IC50 value accurately (e.g., 0.01 to 50 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plates for the desired exposure time (e.g., 72 hours).[8]
-
-
Viability Assessment:
-
After the incubation period, add 10 µL of PrestoBlue™ reagent to each well.[8]
-
Incubate the plates for 1-2 hours at 37°C.
-
Measure the fluorescence or absorbance at the recommended wavelengths using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence/absorbance from all readings.
-
Normalize the data to the vehicle-treated control cells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, using a suitable software package (e.g., GraphPad Prism).
-
Visualizations
Caption: Cdk9 Signaling Pathway and Inhibition.
Caption: Cytotoxicity Experimental Workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cyclin-dependent kinase inhibitor AT7519 augments cisplatin's efficacy in ovarian cancer via multiple oncogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchwithnj.com [researchwithnj.com]
- 5. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDKI-71, a novel CDK9 inhibitor, is preferentially cytotoxic to cancer cells compared to flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cdk9-IN-10 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cdk9-IN-10 in in vivo experiments. The information is tailored for scientists and drug development professionals to address common challenges encountered during formulation, delivery, and experimental execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo delivery of this compound?
A1: this compound is a hydrophobic molecule with low aqueous solubility. A common and effective vehicle for in vivo administration is a formulation consisting of a mixture of solvents. A widely used formulation for similar hydrophobic compounds involves a combination of DMSO, PEG300, Tween 80, and saline or PBS. A standard starting formulation to consider is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another reported formulation for hydrophobic inhibitors is a simple mixture of 10% DMSO and 90% corn oil. The optimal vehicle may vary depending on the animal model, administration route, and required dosage. It is crucial to perform small-scale pilot studies to determine the optimal formulation for your specific experimental setup.
Q2: How should I prepare the this compound formulation for in vivo administration?
A2: To ensure a homogenous and stable formulation, it is critical to follow a specific order of solvent addition. First, dissolve the this compound powder in DMSO to create a stock solution. Subsequently, add the other co-solvents (e.g., PEG300, Tween 80) sequentially, ensuring the solution is clear after each addition before adding the next component. Finally, add the aqueous component (saline or PBS) dropwise while vortexing to prevent precipitation of the compound. For formulations involving corn oil, the DMSO stock solution should be added to the corn oil and mixed thoroughly. Gentle warming and sonication can aid in dissolution, but care should be taken to avoid degradation of the compound.
Q3: What are the potential toxicities associated with the recommended vehicles?
A3: Both DMSO and corn oil, while common vehicles, can exhibit dose-dependent toxicities.
-
DMSO: At high concentrations, DMSO can cause hemolysis, and ocular toxicities, including lens changes, have been reported in some animal models with prolonged exposure.[1][2] It is recommended to keep the final concentration of DMSO in the administered formulation as low as possible, ideally below 10%.[3]
-
Corn oil: While generally considered safe, high doses or chronic administration of corn oil as a vehicle have been associated with adverse effects, including alterations in motor coordination, spatial memory, and depression-like behavior in mice.[4] It has also been shown to potentially cause mild fatty degeneration in the liver of mice with prolonged use.[5]
It is imperative to include a vehicle-only control group in your experiments to differentiate between the effects of this compound and the vehicle itself.
Q4: My this compound solution is precipitating upon addition of the aqueous component. What should I do?
A4: Precipitation upon the addition of an aqueous solution is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Increase the concentration of co-solvents: Try adjusting the ratio of your vehicle components to include a higher percentage of PEG300 or Tween 80, which can improve the solubility of the compound.
-
Decrease the final concentration of this compound: If the concentration is too high, it may exceed the solubility limit of the vehicle. Consider lowering the dose if experimentally feasible.
-
Use a different vehicle system: If the issue persists, you may need to explore alternative formulation strategies, such as using a suspension in 0.5% carboxymethyl cellulose (CMC-Na) for oral administration.
-
Sonication and gentle warming: As mentioned earlier, these techniques can help in dissolving the compound. However, ensure that the temperature is not too high to cause degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor in vivo efficacy despite successful in vitro results. | 1. Inadequate bioavailability due to poor formulation. 2. Rapid metabolism of this compound in vivo. 3. Suboptimal dosing or administration route. | 1. Optimize the vehicle composition to improve solubility and absorption. Consider using permeation enhancers if appropriate for the administration route. 2. Conduct pharmacokinetic studies to determine the half-life of this compound in your animal model. Adjust the dosing frequency accordingly. 3. Perform a dose-response study to identify the optimal dose. Experiment with different administration routes (e.g., intraperitoneal vs. oral) to see if it impacts efficacy. |
| Adverse effects observed in the treatment group (e.g., weight loss, lethargy). | 1. Toxicity of this compound at the administered dose. 2. Toxicity of the vehicle. 3. Stress from the administration procedure. | 1. Reduce the dose of this compound or the frequency of administration. 2. Ensure you have a vehicle-only control group to assess vehicle-specific toxicity. If adverse effects are seen in the vehicle group, consider alternative formulations with lower concentrations of potentially toxic components like DMSO.[4][5][6][7][8][9][10] 3. Refine your animal handling and injection techniques to minimize stress. |
| Inconsistent results between experiments. | 1. Variability in formulation preparation. 2. Inconsistent administration technique. 3. Biological variability in the animals. | 1. Prepare fresh formulations for each experiment and ensure complete dissolution of the compound. Standardize the preparation protocol. 2. Ensure all personnel are trained on the same administration technique to maintain consistency. 3. Increase the number of animals per group to account for biological variability. Ensure animals are age and weight-matched. |
Quantitative Data
While specific in vivo efficacy data for this compound is not extensively published, the following table provides data for other selective CDK9 inhibitors to offer a comparative perspective on potential dosing and efficacy.
| CDK9 Inhibitor | Animal Model | Dose and Route | Observed Efficacy |
| Enitociclib | SU-DHL-10 xenograft mouse model | 10 mg/kg, once weekly | Tumor growth control |
| Enitociclib | SU-DHL-10 xenograft mouse model | 15 mg/kg, once weekly | Complete tumor regression |
| IHMT-CDK9-36 | MOLM13 xenograft mouse model | 8 mg/kg, every 2 days | 68% tumor growth inhibition |
| CDKI-73 | Mice | 10 mg/kg, oral | 56% oral bioavailability |
Experimental Protocols
Protocol 1: Preparation of this compound in a DMSO/PEG300/Tween 80/Saline Vehicle
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and total volume.
-
Prepare the vehicle mixture: In a sterile tube, prepare the vehicle by combining the components in the desired ratio (e.g., for a 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline formulation).
-
Dissolve this compound in DMSO: Weigh the this compound powder and dissolve it completely in the calculated volume of DMSO to create a stock solution. Vortex thoroughly. Gentle warming or brief sonication can be used to aid dissolution.
-
Add PEG300: Add the required volume of PEG300 to the this compound/DMSO solution. Vortex until the solution is clear.
-
Add Tween 80: Add the required volume of Tween 80 and vortex until the solution is clear.
-
Add Saline/PBS: Slowly add the sterile saline or PBS to the mixture while vortexing continuously. Add the aqueous component dropwise to prevent precipitation.
-
Final Formulation: The final solution should be clear and free of any visible precipitate. If precipitation occurs, try adjusting the vehicle ratios or lowering the final concentration of this compound. Prepare the formulation fresh before each use.
Protocol 2: Preparation of this compound in a DMSO/Corn Oil Vehicle
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound.
-
Dissolve this compound in DMSO: Prepare a concentrated stock solution of this compound in DMSO.
-
Prepare the final formulation: For a 10% DMSO in corn oil formulation, add 1 part of the this compound/DMSO stock solution to 9 parts of sterile corn oil.
-
Mix thoroughly: Vortex the mixture vigorously to ensure a homogenous suspension or solution.
Visualizations
CDK9 Signaling Pathway
References
- 1. The toxicity of dimethyl sulphoxide (DMSO) for the dog, pig, rat and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The toxicity of dimethyl sulphoxide (DMSO) for the dog, pig, rat and rabbit. | Semantic Scholar [semanticscholar.org]
- 3. CDK9-IN-1 | High potency CDK9 inhibitor | Antiviral | TargetMol [targetmol.com]
- 4. Corn oil and Soybean oil effect as vehicles on behavioral and oxidative stress profiles in developmentally exposed offspring mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Differential Toxicological Outcome of Corn Oil Exposure in Rats and Mice as Assessed by Microbial Composition, Epithelial Permeability, and Ileal Mucosa-Associated Immune Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Cdk9-IN-10 Western Blotting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cdk9-IN-10 in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any Cdk9 band after treating my cells with this compound. What could be the reason?
A1: There are several possibilities for a complete loss of the Cdk9 signal:
-
Expected Outcome of this compound Activity: this compound is a potent Cdk9 inhibitor and can be used as a ligand to create PROTAC degraders.[1][2][3] Treatment with such compounds can lead to the degradation of the target protein. Therefore, a decrease or complete loss of the Cdk9 signal could be the expected biological outcome of your experiment, especially with longer treatment times.
-
Inefficient Protein Extraction: Ensure your lysis buffer contains sufficient detergents and protease inhibitors to efficiently extract nuclear proteins like Cdk9 and prevent their degradation.
-
Poor Antibody Performance: Your primary or secondary antibody may not be sensitive enough or may have lost activity. Always use validated antibodies at the recommended dilutions.
-
Suboptimal Transfer: Verify that your protein transfer from the gel to the membrane was successful. You can use a Ponceau S stain to visualize total protein on the membrane before blocking.
Q2: My Cdk9 band is very weak after this compound treatment. How can I improve the signal?
A2: A weak signal can be due to several factors:
-
Reduced Cdk9 Expression: As mentioned, this compound can lead to reduced Cdk9 levels.[4][5] Consider performing a time-course experiment to determine the optimal treatment duration for your desired effect.
-
Insufficient Protein Loading: Ensure you are loading a sufficient amount of total protein per lane (typically 20-40 µg for cell lysates).
-
Suboptimal Antibody Concentrations: The concentrations of your primary and secondary antibodies may need optimization. Try increasing the concentration or extending the incubation time.
-
Blocking Buffer Issues: Some blocking agents can mask the epitope. Try switching to a different blocking buffer, for example, from non-fat dry milk to bovine serum albumin (BSA) or vice versa.
Q3: I am observing high background on my Western blot, making it difficult to see the Cdk9 bands.
A3: High background can obscure your bands of interest. Here are some common causes and solutions:
-
Inadequate Blocking: Ensure you block the membrane for a sufficient amount of time (e.g., 1 hour at room temperature or overnight at 4°C) with an appropriate blocking agent.
-
Insufficient Washing: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove unbound antibodies.
-
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to high background. Try diluting your antibodies further.
-
Membrane Drying: Never let the membrane dry out during the blotting process.
Q4: I see multiple bands in my lane, in addition to the expected Cdk9 bands. What are these non-specific bands?
A4: Non-specific bands can arise from several sources:
-
Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins. Ensure you are using a highly specific monoclonal antibody if possible. You can also try a different antibody.
-
Secondary Antibody Non-Specificity: The secondary antibody may be binding non-specifically. Run a control lane with only the secondary antibody to check for this.
-
Protein Degradation: If you see bands at a lower molecular weight than expected, your samples may have degraded. Always use fresh samples and add protease inhibitors to your lysis buffer.
-
Cdk9 Isoforms: Cdk9 has two main isoforms with molecular weights of approximately 42 kDa and 55 kDa.[6][7] It is normal to see one or both of these bands.
Troubleshooting Guide
This table summarizes common issues, their potential causes, and recommended solutions when performing a Western blot for Cdk9 after treatment with this compound.
| Problem | Potential Cause | Recommended Solution |
| No Signal | Expected degradation of Cdk9 due to this compound based PROTAC. | Perform a time-course experiment to observe the degradation profile. |
| Inefficient protein extraction. | Use a lysis buffer optimized for nuclear proteins with protease inhibitors. | |
| Inactive primary or secondary antibody. | Use a new, validated antibody at the recommended dilution. | |
| Poor protein transfer. | Check transfer efficiency with Ponceau S staining. | |
| Weak Signal | Reduced Cdk9 expression due to inhibitor treatment.[4][5] | Optimize treatment time and concentration of this compound. |
| Insufficient protein loaded. | Increase the amount of protein loaded per well. | |
| Suboptimal antibody concentration. | Titrate primary and secondary antibody concentrations. | |
| Blocking buffer masking the epitope. | Try a different blocking buffer (e.g., BSA instead of milk). | |
| High Background | Insufficient blocking. | Increase blocking time and/or use a fresh blocking solution. |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Antibody concentration too high. | Decrease the concentration of primary and/or secondary antibodies. | |
| Membrane dried out. | Ensure the membrane is always submerged in buffer. | |
| Non-specific Bands | Primary antibody cross-reactivity. | Use a more specific antibody; check the antibody datasheet for validation. |
| Secondary antibody binding non-specifically. | Run a secondary antibody-only control. | |
| Sample degradation. | Prepare fresh lysates and always use protease inhibitors. | |
| Presence of Cdk9 isoforms (42 kDa and 55 kDa).[6][7] | This is expected; consult antibody datasheets for isoform detection. |
Experimental Protocols
Western Blot Protocol for Cdk9 Detection
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Cell Lysis:
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Cdk9 (refer to the manufacturer's datasheet for recommended dilution, e.g., 1:1000) overnight at 4°C with gentle agitation.[8][9][10]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Detect the signal using a chemiluminescence imaging system.
-
Visualizations
Cdk9 Signaling Pathway
Caption: Cdk9 forms the active P-TEFb complex which promotes transcriptional elongation.
Western Blot Troubleshooting Workflow
Caption: A logical workflow to troubleshoot common Cdk9 Western blot issues.
References
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 (C12F7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. CDK9 (C12F7) Rabbit mAb (#2316) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. CDK9 antibody (11705-1-AP) | Proteintech [ptglab.com]
- 9. Anti-Cdk9 Antibody [ARC0527] (A81021) | Antibodies.com [antibodies.com]
- 10. activemotif.jp [activemotif.jp]
Cdk9-IN-10 degradation kinetics in PROTAC experiments
Welcome to the technical support center for Cdk9-IN-10 based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a this compound based PROTAC?
A this compound based PROTAC is a heterobifunctional molecule designed to induce the degradation of Cyclin-dependent kinase 9 (CDK9).[1][2] It consists of three key components: a ligand that binds to CDK9 (derived from this compound), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two.[3] By bringing CDK9 and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of CDK9, marking it for degradation by the proteasome.[1][4] This event-driven mechanism allows for the catalytic degradation of the target protein.[1]
Q2: What are the key parameters to measure the degradation kinetics of a Cdk9 PROTAC?
The primary parameters to characterize the degradation kinetics of a Cdk9 PROTAC are:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.[5]
-
Dmax: The maximum percentage of protein degradation achievable with the PROTAC.[5]
-
Degradation Rate: The speed at which the protein is degraded over time, often determined through time-course experiments.[5][6]
Q3: How does the degradation of Cdk9 affect downstream signaling?
CDK9 is a key regulator of transcriptional elongation.[7][8][9] It phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), which is essential for the transcription of many genes, including those encoding anti-apoptotic proteins like Mcl-1.[1] Therefore, the degradation of CDK9 leads to reduced RNAPII phosphorylation and a subsequent decrease in the levels of short-lived anti-apoptotic proteins, which can induce apoptosis in cancer cells.[1]
Troubleshooting Guide
Problem 1: No or weak degradation of Cdk9 is observed.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Optimize the linker of the PROTAC to improve its physicochemical properties.[3]2. Perform permeability assays (e.g., PAMPA) to assess cell entry.[10] |
| Inefficient Ternary Complex Formation | 1. Confirm that the chosen cell line expresses the targeted E3 ligase (e.g., Cereblon, VHL).[4]2. Experiment with different E3 ligase recruiters in your PROTAC design.[11]3. Vary the linker length and composition, as this can significantly impact ternary complex stability.[3] |
| Sub-optimal Experimental Conditions | 1. Perform a dose-response experiment to determine the optimal PROTAC concentration.2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration.[5] |
| Issues with Western Blot | 1. Ensure the Cdk9 antibody is validated for Western blotting and used at the recommended dilution.2. Load a sufficient amount of protein (typically 20-40 µg) per lane.3. Include appropriate loading controls (e.g., GAPDH, β-actin) to normalize protein levels. |
Problem 2: The "Hook Effect" is observed (degradation is less efficient at higher PROTAC concentrations).
| Possible Cause | Troubleshooting Steps |
| Formation of non-productive binary complexes | 1. At high concentrations, the PROTAC can independently bind to Cdk9 and the E3 ligase, preventing the formation of the productive ternary complex.[12]2. Focus on using the PROTAC at concentrations around its DC50 value for optimal degradation. |
Problem 3: Off-target effects are suspected.
| Possible Cause | Troubleshooting Steps |
| PROTAC binds to other kinases | 1. Perform proteomic studies to assess the global protein expression changes upon PROTAC treatment.[10]2. Synthesize a negative control PROTAC with a modification that prevents binding to either Cdk9 or the E3 ligase.[3][10]3. Test the effects of the this compound warhead alone to distinguish between inhibition and degradation-mediated effects.[10] |
| E3 ligase ligand has known off-targets | 1. For Cereblon-based PROTACs, monitor the levels of known off-targets like IKZF1/3.[5] |
Quantitative Data Presentation
The following table summarizes representative degradation kinetics for various published Cdk9 PROTACs. Note that the specific kinetics for a PROTAC derived from this compound will depend on the chosen E3 ligase ligand and linker.
| Cdk9 PROTAC | Cell Line | DC50 | Dmax | Reference |
| dCDK9-202 | TC-71 | 3.5 nM | > 99% | [5] |
| PROTAC CDK9 degrader-5 (CDK942 isoform) | MV411 | 0.10 µM | Not Reported | [13] |
| PROTAC CDK9 degrader-5 (CDK955 isoform) | MV411 | 0.14 µM | Not Reported | [13] |
| B03 | MV4-11 | 7.6 nM | > 95% at 500 nM | [14] |
| Compound 29 | MDA-MB-231 | 3.94 nM | 96% | [15] |
Experimental Protocols
Protocol 1: Western Blotting for Cdk9 Degradation
-
Cell Seeding and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with various concentrations of the this compound PROTAC or vehicle control (e.g., DMSO) for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Cdk9 (and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the Cdk9 protein levels relative to the loading control.
Protocol 2: Ubiquitination Assay (Immunoprecipitation-Western Blot)
-
Cell Treatment: Treat cells with the this compound PROTAC. It is advisable to also treat cells with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of the PROTAC treatment to allow ubiquitinated Cdk9 to accumulate.[5]
-
Cell Lysis: Lyse cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-Cdk9 antibody overnight at 4°C. Add protein A/G beads to pull down the Cdk9 protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in sample buffer. Perform Western blotting as described above, but probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated Cdk9.
Visualizations
Caption: General mechanism of Cdk9 degradation by a PROTAC.
Caption: Downstream effects of Cdk9 degradation on transcription and apoptosis.
Caption: Workflow for evaluating Cdk9 PROTAC degradation kinetics.
References
- 1. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. escholarship.org [escholarship.org]
- 11. biocompare.com [biocompare.com]
- 12. lifesensors.com [lifesensors.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of a Potent, selective and orally bioavailable CDK9 degrader for targeting transcription regulation in Triple-Negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Cdk9-IN-10 and Flavopiridol in Acute Myeloid Leukemia (AML) Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two cyclin-dependent kinase 9 (CDK9) inhibitors, Cdk9-IN-10 and Flavopiridol, in the context of Acute Myeloid Leukemia (AML). This report synthesizes available experimental data to evaluate their performance and mechanisms of action.
Acute Myeloid Leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key therapeutic strategy in AML is the inhibition of CDK9, a kinase crucial for the transcription of anti-apoptotic proteins like MCL-1 and the oncoprotein MYC, which are often overexpressed in AML cells and contribute to their survival and proliferation. This guide focuses on a comparative analysis of a novel, potent CDK9 inhibitor, this compound, and the well-established, broader-spectrum CDK inhibitor, Flavopiridol (also known as Alvocidib).
Performance and Efficacy: A Quantitative Overview
The following tables summarize the in vitro efficacy of this compound and Flavopiridol in AML and other leukemia cell lines. The data highlights the half-maximal inhibitory concentrations (IC50) for cell viability, providing a direct measure of their cytotoxic potential.
| Inhibitor | Cell Line(s) | Average IC50 (nM) | Reference(s) |
| This compound | Leukemia and Lymphoma cell lines | 31 | [1] |
Table 1: Cell Viability IC50 for this compound
| Inhibitor | Cell Line | IC50 (nM) | Reference(s) |
| Flavopiridol | HL-60 (AML) | 80 - 300 | [2] |
| Flavopiridol | MV4-11 (AML) | 79 | [3] |
| Flavopiridol | K562 (CML) | 130 | [4] |
| Flavopiridol | Hut78 (CTCL) | <100 | [5] |
Table 2: Cell Viability IC50 for Flavopiridol in Various Leukemia Cell Lines
Mechanism of Action: Insights from In Vitro Studies
Both this compound and Flavopiridol induce apoptosis in AML cells by inhibiting CDK9, which leads to the downregulation of key survival proteins. The following table outlines the observed molecular effects of each inhibitor in AML cell lines.
| Inhibitor | AML Cell Line(s) | Key Molecular Effects | Reference(s) |
| This compound | HL-60, OCI-AML-3, MV4-11 | Downregulation of RNA polymerase II, Mcl-1, and c-Myc; Induction of Caspase-3 cleavage; G0/G1 cell cycle block. | [1] |
| Flavopiridol | HL-60, various leukemia cells | Downregulation of Mcl-1; Induction of Caspase-3 activation. | [6][7][8] |
Table 3: Comparison of the Molecular Mechanisms of Action
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK9 signaling pathway targeted by both inhibitors and a typical experimental workflow for their evaluation.
Caption: The CDK9 signaling pathway in AML.
Caption: Experimental workflow for inhibitor comparison.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed protocols for the key experimental assays.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed AML cells (e.g., HL-60, MV4-11, OCI-AML-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or Flavopiridol. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Seed and treat AML cells with the desired concentrations of this compound or Flavopiridol for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. The following antibodies are recommended:
-
Mcl-1: Rabbit polyclonal (Cell Signaling Technology, #4572) or Mouse monoclonal (Bio-Rad, VMA00507)
-
c-Myc: Rabbit polyclonal (Cell Signaling Technology, #9402) or Mouse monoclonal (Novus Biologicals, NB600-302, clone 9E10)
-
Cleaved PARP (Asp214): Rabbit polyclonal (Cell Signaling Technology, #9541) or Rabbit monoclonal (Cell Signaling Technology, #5625)
-
Cleaved Caspase-3 (Asp175): Rabbit polyclonal (Cell Signaling Technology, #9661)
-
Loading Control (e.g., β-actin, GAPDH): Appropriate primary antibody.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and Flavopiridol demonstrate potent anti-leukemic activity in AML cell lines by targeting the CDK9 pathway, leading to the downregulation of critical survival proteins and the induction of apoptosis. This compound appears to be a highly potent inhibitor with an average IC50 in the low nanomolar range in leukemia cell lines. Flavopiridol, while also effective, exhibits a broader kinase inhibitory profile and its potency in AML cell lines can vary. The choice between these inhibitors for further preclinical and clinical development may depend on the desired specificity and the genetic context of the AML subtype being targeted. The provided experimental protocols offer a standardized framework for the continued investigation and comparison of these and other CDK9 inhibitors in the fight against AML.
References
- 1. Cleaved-PARP (Asp214) (E2T4K) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. Cleaved Caspase-3 (Asp175) Antibody #9661 | Cell Signaling Technology [cellsignal.com]
- 8. mesoscale.com [mesoscale.com]
Unveiling the Selectivity Showdown: Cdk9-IN-10 vs. Dinaciclib
In the landscape of cancer therapeutics, Cyclin-Dependent Kinase (CDK) inhibitors have emerged as a promising class of drugs. Their efficacy, however, is intrinsically linked to their selectivity profile. This guide provides a detailed comparison of two notable CDK inhibitors: Cdk9-IN-10, a potent and selective inhibitor of CDK9, and Dinaciclib, a broader spectrum inhibitor targeting multiple CDKs. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform their research and therapeutic strategies.
At a Glance: Key Differences in Kinase Inhibition
The core distinction between this compound and Dinaciclib lies in their kinase selectivity. While this compound is designed for high specificity towards CDK9, Dinaciclib exhibits potent activity against a panel of CDKs, including CDK1, CDK2, CDK5, and CDK9. This fundamental difference in their target engagement dictates their cellular effects and potential therapeutic applications.
Quantitative Selectivity Profile
| Kinase Target | Dinaciclib IC50 (nM) | NVP-2 IC50 (nM) (as a proxy for a selective CDK9 inhibitor) |
| CDK9/CycT1 | 4 [1] | <0.514 [2] |
| CDK1/CycB | 3[1] | 584 |
| CDK2/CycA | 1[1] | 706 |
| CDK5/p25 | 1[1] | - |
| CDK4/CycD1 | >10,000 | - |
| CDK6/CycD3 | >10,000 | - |
| CDK7/CycH/MAT1 | >10,000 | >10,000 |
| DYRK1B | - | 350 |
Note: The IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower value indicates greater potency. Data for Dinaciclib is from in vitro enzyme assays.[1] Data for NVP-2 is from biochemical assays.[2] "-" indicates data not available in the cited sources.
Experimental Methodologies
The determination of kinase selectivity profiles is crucial for understanding the therapeutic potential and off-target effects of inhibitors. The data presented in this guide are primarily derived from two key experimental methodologies:
1. Biochemical Kinase Assays: These assays directly measure the enzymatic activity of purified kinases in the presence of varying concentrations of the inhibitor. The IC50 value is then calculated to quantify the inhibitor's potency. A common format for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay that measures the incorporation of a radiolabeled phosphate group onto a substrate.
2. KINOMEscan™ Assay: This is a high-throughput competition binding assay that assesses the ability of a compound to displace a ligand from the ATP-binding site of a large panel of kinases. The results are typically reported as the percentage of kinase that remains bound to the ligand at a specific concentration of the test compound, providing a broad overview of its selectivity across the kinome. The KINOMEscan™ platform from DiscoverX is a widely used method for this purpose.
Signaling Pathways: A Visual Representation
To illustrate the points of intervention for this compound and Dinaciclib, the following diagrams depict the key signaling pathways regulated by their primary targets.
Discussion and Conclusion
The comparison between this compound and Dinaciclib highlights a critical divergence in drug design strategy: targeted specificity versus broader spectrum inhibition.
This compound , as represented by the highly selective inhibitor NVP-2, exemplifies a precision approach. By specifically targeting CDK9, a key regulator of transcriptional elongation, it aims to induce apoptosis in cancer cells that are highly dependent on the continuous transcription of anti-apoptotic proteins like Mcl-1. This selectivity is expected to minimize off-target effects and associated toxicities that can arise from inhibiting other CDKs involved in essential cellular processes like cell cycle progression in normal tissues.
Dinaciclib , in contrast, is a potent inhibitor of multiple CDKs. Its anti-tumor activity is likely a composite of inhibiting CDK1 and CDK2, leading to cell cycle arrest and apoptosis, and inhibiting CDK9, which disrupts transcription.[1][3] This multi-pronged attack may be beneficial in certain cancer contexts, potentially overcoming resistance mechanisms that might arise from targeting a single pathway. However, the broader selectivity profile also carries a higher risk of on-target toxicities in normal proliferating cells, such as myelosuppression, due to the inhibition of cell cycle CDKs.
Detailed Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol)
-
Reagents and Materials: Purified recombinant kinase (e.g., CDK9/Cyclin T1), kinase-specific substrate (peptide or protein), ATP, kinase assay buffer (containing MgCl2, DTT, and a buffering agent like Tris-HCl), test inhibitor (this compound or Dinaciclib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit or [γ-³²P]ATP).
-
Procedure:
-
A kinase reaction is set up in a multi-well plate format.
-
Serial dilutions of the inhibitor are pre-incubated with the kinase in the assay buffer for a defined period.
-
The kinase reaction is initiated by the addition of the substrate and ATP mixture.
-
The reaction is allowed to proceed at a specific temperature (e.g., 30°C) for a set time.
-
The reaction is terminated, and the amount of product formed (phosphorylated substrate or ADP) is quantified using a suitable detection method (luminescence, fluorescence, or radioactivity).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
KINOMEscan™ Competition Binding Assay (General Protocol)
-
Assay Principle: The assay measures the binding of a test compound to a panel of DNA-tagged kinases. The compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
-
Procedure:
-
Kinases are fused to a unique DNA tag.
-
The test compound is incubated with the tagged kinase and a ligand-coated solid support (e.g., beads).
-
After an equilibration period, the beads are washed to remove unbound components.
-
The amount of kinase-DNA tag bound to the beads is quantified by qPCR.
-
The results are reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound (DMSO vehicle). A lower percentage indicates stronger binding of the test compound to the kinase.
-
References
- 1. Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initial Testing (Stage 1) of the Cyclin Dependent Kinase Inhibitor SCH 727965 (Dinaciclib) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CDK9 Inhibition: Alvocidib vs. a Selective Inhibitor Approach in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo efficacy comparison between the established, broad-spectrum cyclin-dependent kinase (CDK) inhibitor Alvocidib (also known as Flavopiridol) and a representative potent and selective CDK9 inhibitor, LY2857785. Due to the limited public availability of in vivo efficacy data for the specific compound "Cdk9-IN-10," LY2857785 has been selected as a surrogate to illustrate the therapeutic profile of a selective CDK9 inhibitor.
This document summarizes key preclinical findings, presents quantitative data in structured tables, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to aid in the critical evaluation of these therapeutic strategies.
Introduction to CDK9 Inhibition in Oncology
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator that, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the positive transcription elongation factor b (P-TEFb).[1] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from abortive to productive transcription elongation.[2][3] In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC.[4] Inhibition of CDK9 disrupts this process, leading to the depletion of these crucial survival proteins and subsequent cancer cell apoptosis.[4]
Alvocidib (Flavopiridol) is a first-generation, broad-spectrum CDK inhibitor with potent activity against CDK9, as well as other CDKs like CDK1, 2, 4, and 6.[5] Its multi-targeted nature contributes to its cytotoxic effects but can also lead to a narrow therapeutic window. In contrast, second-generation inhibitors such as LY2857785 were developed to offer greater selectivity for CDK9, aiming to enhance the therapeutic index by focusing on the transcriptional addiction of cancer cells while minimizing off-target effects related to cell cycle kinases.[6][7]
In Vivo Efficacy: A Head-to-Head Comparison
The following tables summarize the in vivo anti-tumor activity of Alvocidib and LY2857785 in various preclinical cancer models.
Table 1: In Vivo Efficacy of Alvocidib in Hematological Malignancy Models
| Cancer Model | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Multiple Myeloma (L-363) | SCID Mice | 6.5 mg/kg, IV, on days 13, 15, 17, 20, 22 | 60% complete tumor regressions; 1.6 log cell kill | [8] |
| Multiple Myeloma (RPMI 8226) | SCID Mice | 6.5 mg/kg/day, IV, on days 10, 12, 14, 17 | T/C = 22%; 0.7 log cell kill | [8] |
| Acute Myeloid Leukemia (EOL-1) | SCID Mice | 6.5 mg/kg/day, IV, on days 9, 11, 13, 16 | 100% complete regressions; 6.1 log cell kill; 20% tumor-free survivors | [8] |
| Acute Myeloid Leukemia (ML-2) | SCID Mice | 6.5 mg/kg/day, IV, Q2Dx3/week for 2 weeks | 80% complete regressions; 2.3 log cell kill | [8] |
| Non-Hodgkin's Lymphoma (Ramos) | SCID Mice | 6.5 mg/kg/day, IV, Q2Dx3/week for 2 weeks | T/C = 11%; 1.3 log cell kill | [8] |
| Acute Myeloid Leukemia (OCI-AML3) | Athymic Nude Mice | 2.5 mg/kg, IP, daily | 9.7% tumor growth inhibition (TGI) as a single agent. 87.9% TGI in combination with Venetoclax. | [9][10] |
T/C: Median tumor growth of treated group / control group x 100. A lower value indicates greater efficacy. Log cell kill: A measure of the magnitude of tumor cell reduction.
Table 2: In Vivo Efficacy of LY2857785 in Hematological and Solid Tumor Models
| Cancer Model | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Acute Myeloid Leukemia (MV-4-11) | Nude Mice | 4, 8, and 18 mg/kg, IV bolus | Dose-dependent tumor regression. | [11] |
| Acute Myeloid Leukemia (MV-4-11) | Nude Rats | 3, 6, and 9 mg/kg, 4-hour IV infusion | Dose-dependent tumor regression. | [11] |
| Colorectal Carcinoma (HCT116) | Nude Mice | 8 mg/kg | Significant duration of target inhibition (3-6 hours). | [11] |
| Various Xenografts | Mice | Not specified | Demonstrated potent antitumor growth efficacy and increased animal survival. | [7] |
Signaling Pathway and Experimental Workflow
CDK9 Signaling Pathway
The following diagram illustrates the central role of the CDK9/P-TEFb complex in transcriptional elongation and how its inhibition leads to apoptosis in cancer cells.
Caption: CDK9/P-TEFb pathway and points of inhibition.
Representative In Vivo Xenograft Experiment Workflow
This diagram outlines a typical workflow for assessing the in vivo efficacy of CDK9 inhibitors in a mouse xenograft model.
Caption: Workflow for a typical in vivo xenograft study.
Experimental Protocols
Alvocidib In Vivo Xenograft Study (OCI-AML3 Model)[9][10]
-
Animal Model: Athymic nude mice.
-
Cell Line: OCI-AML3 (human acute myeloid leukemia).
-
Cell Implantation: Cells were injected subcutaneously into the hind flank of the mice.
-
Tumor Establishment: Tumors were allowed to grow to approximately 200 mm³.
-
Treatment Groups:
-
Vehicle control.
-
Alvocidib (2.5 mg/kg).
-
Venetoclax (100 mg/kg, for combination studies).
-
Alvocidib + Venetoclax.
-
-
Administration: Alvocidib was administered daily via intraperitoneal (IP) injection.
-
Monitoring: Tumor volumes and animal body weights were measured and recorded twice weekly.
-
Primary Endpoint: Tumor growth inhibition (TGI) relative to the vehicle-treated group.
LY2857785 In Vivo Xenograft Study (MV-4-11 Model)[11]
-
Animal Model: Athymic nude mice.
-
Cell Line: MV-4-11 (human biphenotypic B myelomonocytic leukemia).
-
Cell Implantation: Cells were implanted into the mice.
-
Treatment Groups:
-
Saline (vehicle control).
-
LY2857785 (4, 8, and 18 mg/kg).
-
-
Administration: LY2857785 was administered as an intravenous (IV) bolus.
-
Pharmacodynamic Analysis: For in vivo target inhibition studies, tumors were harvested after treatment, flash-frozen, and analyzed for RNAP II CTD Ser2 phosphorylation by Western blot to confirm target engagement.
-
Primary Endpoint: Tumor growth inhibition and regression.
Discussion and Conclusion
The preclinical data presented here highlight the potent anti-tumor efficacy of targeting the CDK9 pathway in various cancer models, particularly in hematological malignancies.
Alvocidib , as a pan-CDK inhibitor, demonstrates significant in vivo activity, inducing complete tumor regressions in several leukemia and lymphoma models.[8] Its efficacy, however, is balanced by a toxicity profile that has presented challenges in clinical development. The broad-spectrum nature of Alvocidib, while contributing to its potent cytotoxicity, may also be responsible for off-target effects.
LY2857785 , representing a more selective CDK9 inhibitor, also shows robust dose-dependent tumor regression in preclinical models.[6][11] The rationale behind developing selective CDK9 inhibitors is to mitigate the toxicities associated with inhibiting cell cycle CDKs, potentially widening the therapeutic window. The high correlation between the inhibition of RNAP II phosphorylation and cell proliferation inhibition by LY2857785 supports the hypothesis that its anti-tumor effects are primarily driven by on-target CDK9 inhibition.[6]
References
- 1. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Combined venetoclax and alvocidib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. LY2857785 | CDK | Apoptosis | TargetMol [targetmol.com]
A Comparative Guide to CDK9 PROTAC Degraders: Benchmarking Performance and Methodologies
In the rapidly evolving field of targeted protein degradation, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology. This guide provides a detailed comparison of various CDK9-targeting Proteolysis Targeting Chimeras (PROTACs), with a particular focus on contextualizing the role of the CDK9 inhibitor Cdk9-IN-10 within this landscape. It is crucial to clarify that This compound is not a PROTAC itself, but rather a potent CDK9 inhibitor that serves as a "warhead" or ligand for constructing a PROTAC, specifically PROTAC CDK9 degrader-2 (HY-112811) [1].
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of CDK9 PROTAC degraders based on available experimental data. We will delve into their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation.
The PROTAC Approach to Targeting CDK9
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system. They consist of a ligand that binds to the target protein (in this case, CDK9), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven, catalytic mechanism distinguishes PROTACs from traditional inhibitors, often leading to a more profound and sustained target suppression.
References
Validating Cdk9-IN-10 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to validate the cellular target engagement of Cdk9-IN-10, a potent Cyclin-Dependent Kinase 9 (Cdk9) inhibitor. We offer a comparative analysis with other known Cdk9 inhibitors, supported by experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological pathways and experimental workflows.
Comparison of Cdk9 Inhibitors
This compound is a crucial component of proteolysis-targeting chimeras (PROTACs) designed to degrade Cdk9. While it potently inhibits Cdk9, its primary application in recent research is as a Cdk9-binding ligand in these degrader constructs. For a comprehensive understanding of its potential, it is valuable to compare its characteristics with other well-established Cdk9 inhibitors. The following tables summarize the cellular potency and selectivity of this compound's parent compound family (Wogonin-based) and other notable Cdk9 inhibitors.
Table 1: Cellular Potency of Cdk9 Inhibitors
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| Wogonin-based PROTACs | Various | Cell Viability | Not specified for this compound alone | [1] |
| SNS-032 | MCF-7 | Growth Inhibition | 184.0 | [2] |
| MDA-MB-435 | Growth Inhibition | 133.6 | [2] | |
| RPMI-8226 | Apoptosis | ~50 | [3] | |
| Atuveciclib (BAY-1143572) | HeLa | Antiproliferative | 920 | [4] |
| MOLM-13 | Antiproliferative | 310 | [4] | |
| MC180295 | 46 cancer cell lines (median) | Growth Inhibition | 171 | [5] |
| AZD4573 | MV4-11 (AML) | Apoptosis Induction (Caspase activation) | 13.7 | [6] |
| Hematological cancer cell lines (median) | Growth Inhibition (GI50) | 11 | [7] |
Table 2: Kinase Selectivity Profile of Cdk9 Inhibitors (Biochemical IC50 values)
| Compound | Cdk9 (nM) | Cdk2 (nM) | Cdk7 (nM) | Cdk1 (nM) | Cdk4 (nM) | Cdk5 (nM) | Reference |
| Wogonin-based PROTACs | Not specified for this compound alone | - | - | - | - | - | [1] |
| SNS-032 | 4 | 38 | 62 | 480 | 925 | - | [8][9] |
| Atuveciclib (BAY-1143572) | 13 | >1300 | >1300 | - | - | - | [4] |
| MC180295 | 3-12 | >250 | >250 | >250 | >250 | >250 | [5] |
| AZD4573 | 14 | >10,000 | 1,100 | 370 | 1,100 | - | [5] |
Cdk9 Signaling Pathway and Inhibition
Cdk9, in complex with its regulatory cyclin partners (primarily Cyclin T1), forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a critical role in regulating gene expression by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), thereby releasing it from promoter-proximal pausing and enabling transcriptional elongation. Cdk9 inhibitors, including this compound, exert their effects by blocking this phosphorylation event, leading to a downstream cascade of cellular responses, including apoptosis in cancer cells that are dependent on the continuous transcription of anti-apoptotic proteins.
Caption: Cdk9 signaling pathway and the mechanism of action of this compound.
Experimental Protocols for Target Engagement Validation
Validating that a compound like this compound engages its intended target, Cdk9, within a cellular context is a critical step in drug development. The following are detailed protocols for two widely used methods for this purpose.
Western Blotting for Cdk9 Phosphorylation
This method indirectly assesses Cdk9 activity by measuring the phosphorylation of its downstream target, the C-terminal domain (CTD) of RNA Polymerase II at Serine 2 (pSer2-RNAPII). Inhibition of Cdk9 will lead to a decrease in this phosphorylation mark.
Experimental Workflow
Caption: Experimental workflow for Western Blotting to assess Cdk9 activity.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-RNAPII (Ser2) overnight at 4°C.
-
As a loading control, also probe a separate membrane or the same membrane after stripping with an antibody against total RNAPII or a housekeeping protein like GAPDH or β-actin.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-RNAPII signal to the total RNAPII or loading control signal to determine the relative change in phosphorylation upon treatment with this compound.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to directly confirm target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Experimental Workflow
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Treatment:
-
Treat cultured cells with this compound or vehicle control for a desired period.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of different temperatures for a short duration (e.g., 3-7 minutes) using a thermal cycler. This step will denature and aggregate unstable proteins.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Supernatant Collection and Protein Detection:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Cdk9 in the supernatant by Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Melt Curve Generation: Plot the amount of soluble Cdk9 as a function of temperature for both the treated and untreated samples. A shift in the melting curve to higher temperatures for the this compound-treated sample indicates target engagement and stabilization.
-
Isothermal Dose-Response (ITDR): Treat cells with a range of this compound concentrations and heat all samples at a single, optimized temperature (a temperature at which a significant portion of Cdk9 is denatured in the absence of the ligand). Plot the amount of soluble Cdk9 against the compound concentration to determine the cellular EC50 for target engagement.
-
Conclusion
Validating the cellular target engagement of this compound is essential for its development and application, particularly in the context of PROTACs. This guide provides a framework for this validation process by offering a comparative analysis with other Cdk9 inhibitors and detailing robust experimental protocols. The use of orthogonal methods like Western blotting for downstream pathway modulation and CETSA for direct target binding confirmation will provide a high degree of confidence in the cellular activity of this compound. Researchers are encouraged to adapt these protocols to their specific cell systems and experimental goals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. 2.5. Immunofluorescence (IF) assay [bio-protocol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CDK | TargetMol [targetmol.com]
- 8. CDK9 and PP2A regulate RNA polymerase II transcription termination and coupled RNA maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Immunomart [immunomart.org]
Navigating Resistance: A Comparative Guide to Cdk9-IN-10 and Other CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted cancer therapies is a critical challenge in oncology drug development. Cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation, has become a promising target for anti-cancer agents. Cdk9-IN-10, a potent inhibitor of CDK9, is a valuable tool for studying the biological consequences of CDK9 inhibition. This guide provides a comparative analysis of this compound and other CDK inhibitors, with a focus on the mechanisms of cross-resistance, supported by experimental data and detailed protocols.
Understanding CDK9 and Its Inhibition
CDK9, in complex with its regulatory partners Cyclin T1 or Cyclin K, forms the Positive Transcription Elongation Factor b (P-TEFb).[1][2] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), leading to the productive elongation of transcription for a host of genes, including many oncogenes like MYC and anti-apoptotic proteins like MCL1.[2][3] Inhibition of CDK9 leads to a decrease in the levels of these short-lived proteins, ultimately inducing apoptosis in cancer cells.[3][4]
This compound is a potent CDK9 inhibitor based on a wogonin scaffold.[5] It also serves as the ligand for the PROTAC (Proteolysis Targeting Chimera) CDK9 degrader-2, highlighting its utility in targeted protein degradation strategies.[6] While specific cross-resistance studies on this compound are not yet available, we can infer potential resistance patterns by examining known mechanisms of resistance to other CDK9 inhibitors and considering its chemical structure.
Mechanisms of Resistance to CDK9 Inhibitors
Resistance to CDK9 inhibitors can arise through various mechanisms, primarily categorized as on-target mutations or activation of compensatory signaling pathways.
On-Target Mutations: The L156F Gatekeeper Mutation
A significant mechanism of acquired resistance to CDK9 inhibitors is the L156F mutation within the CDK9 kinase domain.[3][7] This mutation has been shown to confer resistance to the highly selective CDK9 inhibitor BAY1251152.[3][7] The substitution of leucine with a bulkier phenylalanine residue at position 156 creates steric hindrance, preventing the inhibitor from effectively binding to the ATP-binding pocket of CDK9.[3][7] This resistance mechanism has been observed for both ATP-competitive inhibitors and PROTAC degraders.[3][7]
Given that this compound is also an ATP-competitive inhibitor, it is plausible that the L156F mutation could confer cross-resistance to it. Further experimental validation is required to confirm this.
Activation of Parallel Signaling Pathways
Cancer cells can also develop resistance to CDK9 inhibitors by upregulating parallel survival pathways. One such pathway is the PI3K/AKT/mTOR signaling cascade.[8] Studies have shown that inhibition of CDK9 can lead to the activation of PI3K signaling, which can then promote cell survival and proliferation, thereby circumventing the effects of CDK9 inhibition.[8] This suggests that combination therapies targeting both CDK9 and the PI3K/AKT pathway could be a strategy to overcome this form of resistance.
Cross-Resistance Profile of CDK Inhibitors
The potential for cross-resistance between different classes of CDK inhibitors is a critical consideration in clinical settings.
Table 1: Comparison of CDK Inhibitors and Potential for Cross-Resistance
| Inhibitor Class | Representative Inhibitor(s) | Primary Target(s) | Known Resistance Mechanisms | Potential Cross-Resistance with this compound |
| Selective CDK9 Inhibitors | BAY1251152, AZD4573 | CDK9 | L156F mutation, PI3K/AKT activation | High . Likely susceptible to L156F mutation. |
| Pan-CDK Inhibitors | Flavopiridol, Dinaciclib | Multiple CDKs (CDK1, 2, 4, 6, 7, 9) | Multiple mechanisms due to broad target profile | Moderate to High . Depends on the specific resistance mechanism. |
| CDK4/6 Inhibitors | Palbociclib, Ribociclib, Abemaciclib | CDK4, CDK6 | RB1 loss, Cyclin E/CDK2 activation, FGFR amplification | Low . Different target and resistance mechanisms. |
| CDK7 Inhibitors | THZ1 | CDK7 | Not well characterized | Low . Different target. |
Experimental Protocols
Generation of Drug-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to a CDK inhibitor.
Materials:
-
Parental cancer cell line of interest (e.g., MOLM-13 for AML)
-
Complete cell culture medium
-
CDK inhibitor of interest (e.g., this compound)
-
Cell counting solution (e.g., trypan blue)
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
Multi-well plates (96-well and larger formats)
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Culture the parental cell line and determine the half-maximal inhibitory concentration (IC50) of the CDK inhibitor using a standard cell viability assay.
-
Initial drug exposure: Begin by continuously exposing the parental cells to the CDK inhibitor at a concentration equal to or slightly below the IC50.
-
Gradual dose escalation: Once the cells resume proliferation at the initial concentration, gradually increase the concentration of the inhibitor in the culture medium. This is typically done in a stepwise manner, increasing the concentration by 1.5- to 2-fold at each step.
-
Monitor cell viability and proliferation: At each concentration, monitor the cells for signs of toxicity and assess their proliferation rate.
-
Establishment of resistant clones: Continue the dose escalation until the cells are able to proliferate in the presence of a significantly higher concentration of the inhibitor (e.g., 5- to 10-fold the initial IC50).
-
Characterization of resistant cells: Once a resistant population is established, perform single-cell cloning to isolate and expand individual resistant clones. Characterize the resistant phenotype by re-evaluating the IC50 of the inhibitor and comparing it to the parental cells.[9]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Parental and resistant cell lines
-
CDK inhibitors to be tested
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell seeding: Seed the parental and resistant cells into 96-well plates at a predetermined optimal density.
-
Drug treatment: The following day, treat the cells with a serial dilution of the CDK inhibitors. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
Assay procedure: Allow the plate and its contents to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence measurement: Mix the contents and incubate at room temperature to stabilize the luminescent signal. Measure the luminescence using a luminometer.
-
Data analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data and determine the IC50 values for each inhibitor in both parental and resistant cell lines.
Visualizing Key Pathways and Workflows
To better understand the complex biological processes involved, the following diagrams illustrate the CDK9 signaling pathway and a typical experimental workflow for investigating cross-resistance.
Caption: CDK9 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Investigating Cross-Resistance.
Conclusion
While direct experimental data on the cross-resistance profile of this compound is currently limited, existing knowledge of resistance mechanisms to other CDK9 inhibitors provides a strong basis for informed hypothesis testing. The L156F mutation in CDK9 stands out as a likely candidate for conferring resistance to this compound. Furthermore, the activation of compensatory signaling pathways such as PI3K/AKT represents a general mechanism of resistance that could also apply. The provided experimental protocols offer a framework for researchers to investigate the cross-resistance of this compound and other CDK inhibitors in their own model systems. A deeper understanding of these resistance mechanisms is paramount for the rational design of next-generation inhibitors and the development of effective combination therapies to overcome treatment failure in the clinic.
References
- 1. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 3. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - Immunomart [immunomart.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lcsciences.com [lcsciences.com]
- 8. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cdk9-IN-10: A Guide for Laboratory Professionals
Ensuring laboratory safety and compliance is paramount when handling chemical compounds. This document provides essential guidance on the proper disposal procedures for Cdk9-IN-10, a potent cyclin-dependent kinase 9 (CDK9) inhibitor used in research and drug development.
While the Safety Data Sheet (SDS) for this compound from some suppliers states that it is not classified as a hazardous substance or mixture, it is imperative to handle and dispose of this compound with the caution required for all laboratory chemicals.[1] Adherence to established safety protocols and waste management regulations is crucial to minimize environmental impact and ensure a safe working environment.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Safety goggles with side-shields: To protect the eyes from splashes.
-
Protective gloves: To prevent skin contact.
-
Impervious clothing: Such as a lab coat, to protect from spills.
-
Suitable respirator: If working in an area with inadequate ventilation or when handling the powder form.[2]
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2] An accessible safety shower and eye wash station should be available.[1][2]
Step-by-Step Disposal Procedure
The following steps outline the recommended procedure for the disposal of this compound and its associated waste.
-
Segregation of Waste: All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, should be segregated from general laboratory waste.
-
Containment of Solid Waste:
-
Place all solid waste, including contaminated gloves, wipes, and plasticware, into a designated and clearly labeled chemical waste container.
-
The container should be robust, leak-proof, and have a secure lid.
-
-
Management of Liquid Waste:
-
Decontamination of Surfaces and Equipment:
-
Thoroughly decontaminate all surfaces and non-disposable equipment that have come into contact with this compound.
-
Scrub the contaminated areas with alcohol.[1]
-
Dispose of all cleaning materials (e.g., wipes, paper towels) as chemical waste.
-
-
Final Disposal:
-
All contained chemical waste should be disposed of through an approved and licensed waste disposal company.[2]
-
Ensure that the waste is properly labeled according to institutional and regulatory guidelines before collection.
-
Quantitative Data Summary
There is no specific quantitative data available in the provided search results regarding disposal concentrations or limits for this compound. The general principle is to treat all concentrations of this compound as chemical waste.
| Parameter | Guideline |
| Waste Classification | Chemical Waste |
| Disposal Route | Approved Waste Disposal Plant[2] |
| Incompatible Materials for Disposal | Strong acids/alkalis, strong oxidizing/reducing agents[1][2] |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Cdk9-IN-10
Essential Safety and Handling Guide for Cdk9-IN-10
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is prudent to handle all chemical compounds with appropriate care to minimize exposure.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. The use of appropriate PPE acts as a primary barrier against potential exposure.[2]
| Task | Recommended PPE |
| Weighing and Handling Solid Compound | Double chemotherapy-tested gloves, disposable gown, safety goggles with side shields, and an N95 respirator.[3] |
| Preparing Solutions (Dissolving) | Double chemotherapy-tested gloves, disposable gown, safety goggles with side shields. |
| Administering to Cell Cultures | Nitrile gloves, lab coat, and safety glasses. |
| Cleaning and Decontamination | Double chemotherapy-tested gloves, disposable gown, and safety goggles. |
| Waste Disposal | Double chemotherapy-tested gloves, disposable gown, and safety goggles. |
Handling Procedures
Engineering Controls: All procedures involving the handling of solid this compound should be performed in a certified chemical fume hood or a biological safety cabinet to prevent the inhalation of dust or aerosols.[1][4] Ensure that a safety shower and eyewash station are readily accessible.[5]
Weighing the Solid Compound:
-
Preparation: Before starting, ensure you are wearing the appropriate PPE as specified in the table above.
-
Work Area: Conduct the weighing process within a chemical fume hood or a ventilated balance enclosure to control dust.
-
Procedure:
-
Carefully open the container with the solid this compound.
-
Use a clean spatula to transfer the desired amount to a tared weigh boat.
-
Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.
-
Once weighed, securely close the primary container.
-
Preparing the Stock Solution:
-
Solvent Selection: this compound is soluble in DMSO at concentrations of ≥ 100 mg/mL.[6]
-
Dissolving:
-
In a chemical fume hood, add the appropriate volume of solvent to the vessel containing the weighed this compound.
-
To aid dissolution, the solution can be gently heated to 37°C and sonicated.[7]
-
-
Storage of Stock Solutions:
Spills and Decontamination:
In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Wearing full PPE, absorb liquid spills with an inert material such as diatomite.[1] Decontaminate the affected surfaces by scrubbing with alcohol.[1] Collect all contaminated materials for proper disposal.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as chemical waste.
-
Segregation: Collect all this compound waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the waste container through an approved waste disposal plant in accordance with local, state, and federal regulations.[5][9] Do not allow the product to enter drains or water courses.[1][5]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 3. pogo.ca [pogo.ca]
- 4. gerpac.eu [gerpac.eu]
- 5. CDK9-IN-13|MSDS [dcchemicals.com]
- 6. This compound - Immunomart [immunomart.org]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
